NIR-797 isothiocyanate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBXUCJHTXMKS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50N3NaO6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NIR-797 Isothiocyanate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) family. Its ability to absorb and emit light in the NIR spectrum (typically above 700 nm) makes it an invaluable tool for deep-tissue in vivo imaging, as light in this region experiences reduced scattering and absorption by biological tissues. The isothiocyanate group (-N=C=S) is a reactive moiety that readily forms stable thiourea (B124793) bonds with primary amines, such as those found on lysine (B10760008) residues and the N-termini of proteins. This property makes this compound an excellent candidate for labeling antibodies, proteins, and other biomolecules for a variety of research and diagnostic applications, including fluorescence microscopy, flow cytometry, and in vivo tracking of cells and therapeutic agents.
Core Properties and Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this fluorophore.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₅H₅₀N₃NaO₆S₄ |
| Molecular Weight | 880.14 g/mol |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Purity | Typically >90% |
Spectroscopic Properties
| Property | Value |
| Maximum Excitation (λex) | ~795 nm |
| Maximum Emission (λem) | ~817 nm |
| Quantum Yield (Φ) | 5.8% (in aqueous solution), 5.9% (in DMEM medium) |
| Molar Extinction Coefficient (ε) | While a specific value for this compound is not readily available in published literature, heptamethine cyanine dyes typically exhibit high molar extinction coefficients in the range of 200,000 to 300,000 M⁻¹cm⁻¹. |
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible use of this compound in labeling and imaging experiments.
Antibody Labeling Protocol
This protocol outlines the covalent conjugation of this compound to an antibody.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with a protein stabilizer like BSA)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, dialyze the antibody against PBS (pH 7.4) overnight at 4°C.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye at 1-10 mg/mL in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point, though the optimal ratio may need to be determined empirically.
-
While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
The first colored band to elute will be the labeled antibody. Collect the fractions containing the conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for the dye).
-
Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
Cell Staining Protocol for In Vitro Imaging
This protocol describes the staining of cultured cells with an this compound-labeled antibody for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound-labeled primary or secondary antibody
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If staining an intracellular target, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature, followed by three washes with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the this compound-labeled antibody to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.
-
Visualizations
Experimental Workflow: Antibody Conjugation
Caption: A streamlined workflow for fluorescently labeling antibodies.
Signaling Pathway: In Vivo Immune Cell Tracking
Caption: Workflow for tracking immune cells in vivo using NIR-797.
NIR-797 Isothiocyanate: A Technical Guide for Advanced Biological Imaging and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of NIR-797 isothiocyanate, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and therapeutic development. This document is intended to serve as a practical resource for researchers and scientists in the fields of cell biology, immunology, oncology, and drug discovery.
Core Chemical and Physical Properties
This compound is a synthetic cyanine (B1664457) dye designed for covalent labeling of biomolecules. Its isothiocyanate group reacts readily with primary amines on proteins and other molecules to form stable thiourea (B124793) bonds. The key characteristics of this dye are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₅H₅₀N₃NaO₆S₄ | [1] |
| Molecular Weight | 880.14 g/mol | [1] |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [1] |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |
| Solubility | Soluble in ethanol (B145695) and Dimethyl sulfoxide (B87167) (DMSO) | |
| Reactivity | The isothiocyanate group reacts with primary amines (e.g., on lysine (B10760008) residues of proteins). | |
| Storage | Store at -20°C, desiccated and protected from light. The product is stable for up to 12 months under these conditions. | [2] |
| Purity | >90% | [2] |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Antibody Conjugation
This protocol outlines the steps for covalently labeling antibodies with this compound.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Storage buffer (e.g., PBS with 0.02% sodium azide).
Procedure:
-
Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the dissolved this compound to the antibody solution while gently vortexing. A molar ratio of 10-20 moles of dye to 1 mole of protein is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the conjugation mixture through a size-exclusion chromatography column pre-equilibrated with the storage buffer.
-
The first colored band to elute will be the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for this compound). The following formula can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₉₅ x CF)] / ε_protein
-
Dye Concentration (M) = A₇₉₅ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is the correction factor for the dye's absorbance at 280 nm (this needs to be determined for this compound, a typical value for similar dyes is around 0.05-0.1), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
Cell Labeling for In Vitro and In Vivo Tracking
This protocol describes how to label cells for tracking studies.
Materials:
-
Cells of interest in suspension.
-
This compound solution (prepared as in the antibody conjugation protocol).
-
Phosphate-Buffered Saline (PBS).
-
Cell culture medium.
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with PBS to remove any residual serum. Resuspend the cells in PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Labeling:
-
Add the this compound solution to the cell suspension. A final concentration of 1-10 µM is a good starting point for optimization.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 10 minutes.
-
-
Washing:
-
Add at least 10 volumes of cold cell culture medium to the labeled cells.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet two more times with cold cell culture medium.
-
-
Resuspension: Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., cell culture medium for in vitro studies or sterile PBS for in vivo injection).
-
Analysis: Confirm labeling efficiency and cell viability using fluorescence microscopy and a viability assay (e.g., trypan blue exclusion).
In Vivo Imaging
This protocol provides a general workflow for in vivo imaging using this compound-labeled probes.
Materials:
-
Animal model (e.g., mouse or rat).
-
This compound labeled probe (e.g., antibody or cells).
-
In vivo imaging system equipped with appropriate excitation and emission filters for the near-infrared range.
-
Anesthesia.
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Probe Administration:
-
For labeled antibodies or other targeted probes, inject the desired dose intravenously (e.g., via the tail vein). The optimal dose and imaging time window will need to be determined empirically.
-
For labeled cells, inject the cells via the desired route (e.g., intravenously, intraperitoneally, or subcutaneously).
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an excitation filter around 780-800 nm and an emission filter around 810-830 nm.
-
-
Data Analysis:
-
Quantify the fluorescent signal in the regions of interest (e.g., tumor, organs) over time.
-
For targeted probes, assess the target-to-background ratio to determine the specificity of the signal.
-
-
Ex Vivo Analysis (Optional): At the end of the in vivo imaging study, organs and tissues can be harvested for ex vivo imaging to confirm the biodistribution of the probe.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Experimental workflow for targeted in vivo imaging.
Caption: Targeted imaging of a cell surface receptor.
References
A Technical Guide to the Spectral Properties and Application of NIR-797 Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral and physical properties of NIR-797 isothiocyanate, a near-infrared (NIR) cyanine (B1664457) dye. This document includes detailed experimental protocols for protein conjugation, purification, and spectroscopic analysis, designed to assist researchers in effectively utilizing this fluorophore in their work.
Core Properties of this compound
This compound is a versatile fluorescent dye used for labeling proteins and other biomolecules.[1] Its application is particularly advantageous in biological imaging due to its absorption and emission in the near-infrared spectrum, a region with minimal autofluorescence from biological tissues.[1] The isothiocyanate group enables covalent conjugation to primary amines on target molecules.
Quantitative Spectral and Physical Data
The essential properties of this compound are summarized in the table below. These values are crucial for accurate experimental design and data interpretation.
| Property | Value | Reference |
| CAS Number | 152111-91-6 | |
| Molecular Formula | C₄₅H₅₀N₃NaO₆S₄ | |
| Molecular Weight | 880.14 g/mol | |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate, pH 7.0) | |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate, pH 7.0) | |
| Molar Extinction Coefficient (ε) | ~391,000 M⁻¹cm⁻¹ (at 797 nm) | [2] |
| Quantum Yield (Φ) | Not widely reported; typically low for NIR dyes (0.01-1.4%) | [3] |
| Appearance | Blue-green powder | [1] |
| Solubility | Soluble in ethanol (B145695) and DMSO | [1][4] |
Note on Molar Extinction Coefficient: A mass extinction coefficient of 444.3 L g⁻¹ cm⁻¹ has been reported.[2] This value was converted to a molar extinction coefficient using the molecular weight of 880.14 g/mol .
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in protein labeling applications.
Protein Conjugation with this compound
This protocol outlines the steps for covalently labeling a protein with this compound. The isothiocyanate group reacts with primary amines, such as the N-terminus of the protein and the side chains of lysine (B10760008) residues.
Materials:
-
Protein of interest (2-10 mg/mL)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Stir plate and micro-stir bars
-
Reaction tubes protected from light (e.g., amber tubes or tubes wrapped in foil)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of amine-containing substances like Tris or glycine, and also free of sodium azide, as these will compete with the protein for reaction with the dye.[4] If necessary, dialyze the protein against the conjugation buffer before starting.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the dissolved this compound dropwise. A common starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each specific protein.
-
Protect the reaction mixture from light and incubate for 1-2 hours at room temperature with continuous stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to the mixture. Incubate for an additional hour at room temperature.
-
Caption: A flowchart illustrating the key steps in the protein conjugation process.
Purification of the Conjugate
After the conjugation reaction, it is essential to remove any unconjugated this compound from the labeled protein. This is commonly achieved through gel filtration (size exclusion chromatography) or ultrafiltration.
Method 1: Gel Filtration Chromatography
Materials:
-
Sephadex G-25 or similar gel filtration resin
-
Chromatography column
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Equilibrate the gel filtration column with at least 5 column volumes of the purification buffer.
-
Carefully load the quenched reaction mixture onto the top of the column.
-
Elute the column with the purification buffer.
-
The labeled protein, being larger, will elute first. The smaller, unconjugated dye molecules will be retarded by the column and elute later.
-
Collect the fractions and monitor the elution of the protein-dye conjugate by measuring the absorbance at 280 nm (for protein) and ~795 nm (for the dye).
-
Pool the fractions that contain the labeled protein.
Method 2: Ultrafiltration
Materials:
-
Centrifugal ultrafiltration devices with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 30 kDa MWCO for an IgG antibody).
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Add the quenched reaction mixture to the ultrafiltration device.
-
Centrifuge according to the manufacturer's instructions to concentrate the labeled protein and pass the unconjugated dye through the membrane.
-
Discard the filtrate.
-
Resuspend the concentrated conjugate in fresh purification buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the free dye.
Spectroscopic Characterization and Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and consistency of the conjugate. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~795 nm (Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) is needed, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ. For cyanine dyes like Cy7, this value is approximately 0.029, which can be used as an estimate for NIR-797.[2]
-
The formulas for calculating the protein concentration and DOL are as follows:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at ~795 nm.
-
CF is the correction factor for the dye at 280 nm (estimated as 0.029).[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of this compound at ~795 nm (~391,000 M⁻¹cm⁻¹).[2]
-
Caption: A workflow diagram for the purification and subsequent analysis of the labeled protein.
References
NIR-797 Isothiocyanate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NIR-797 isothiocyanate, a near-infrared fluorescent dye. This document details its core spectral properties, experimental protocols for its use in labeling biological molecules, and methods for characterizing its performance. The information is intended to assist researchers in the effective application of this versatile fluorophore in various research and drug development contexts.
Core Properties of this compound
This compound is a cyanine (B1664457) dye designed for the fluorescent labeling of proteins, antibodies, and other biomolecules. Its isothiocyanate group readily reacts with primary and secondary amines, forming stable thiourea (B124793) bonds. The key characteristics of this dye are summarized below.
| Property | Value | Source |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | |
| Molecular Formula | C45H50N3NaO6S4 | [1] |
| Molecular Weight | 880.14 g/mol | [1] |
| CAS Number | 152111-91-6 | [1][2] |
| Appearance | Powder | |
| Solubility | Soluble in ethanol (B145695) and DMSO | [3][4] |
Experimental Protocols
Detailed methodologies for the effective use of this compound in common laboratory applications are provided below. These protocols are based on established methods for similar isothiocyanate-based dyes and should be optimized for specific experimental conditions.
Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody at 1-2 mg/mL in amine-free buffer like PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of amine-containing substances (e.g., Tris, glycine, sodium azide). If necessary, dialyze the protein against a suitable buffer such as phosphate-buffered saline (PBS).
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
-
Conjugation Reaction:
-
Slowly add a calculated amount of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Stop the Reaction: Add the quenching reagent to the reaction mixture to consume any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 795 nm (for NIR-797).
Cell Staining for Flow Cytometry
This protocol provides a general guideline for staining cells with an this compound-labeled antibody for flow cytometry analysis.
Materials:
-
Cells in suspension
-
This compound-labeled antibody
-
Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation Buffer (optional, e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (optional, for intracellular staining)
-
Flow Cytometer with appropriate laser and filters for near-infrared detection
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in staining buffer.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking agent (e.g., Fc block) for 10-15 minutes at 4°C.
-
Staining: Add the this compound-labeled antibody at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
-
Fixation and Permeabilization (for intracellular targets): If staining intracellular antigens, fix and permeabilize the cells according to standard protocols before and during the staining step.
-
Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer equipped with a laser that can excite at or near 795 nm and a detector that can capture emission around 817 nm.
Determination of Molar Extinction Coefficient and Quantum Yield
Accurate determination of the molar extinction coefficient (ε) and quantum yield (Φ) is crucial for the quantitative use of fluorescent dyes.
Molar Extinction Coefficient (ε)
The molar extinction coefficient can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).
-
Make a series of dilutions of the stock solution.
-
Measure the absorbance of each dilution at the excitation maximum (795 nm).
-
Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient.
Fluorescence Quantum Yield (Φ)
The quantum yield is typically determined by a relative method, comparing the fluorescence of the sample to a standard with a known quantum yield.
Procedure:
-
Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to this compound.
-
Prepare a series of dilutions of both the this compound and the standard in the same solvent.
-
Measure the absorbance and fluorescence emission spectra of each solution, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Calculate the integrated fluorescence intensity of the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
This technical guide provides essential information and standardized protocols for the application of this compound in research. For optimal results, it is recommended that researchers adapt these protocols to their specific experimental setups and requirements.
References
- 1. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 2. NIR-797异硫氰酸酯 suitable for fluorescence, ≥70% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIR-797-isothiocyanate, Near-infrared fluorescent dye (ab145280)| Abcam中文官网 [abcam.cn]
An In-Depth Technical Guide to NIR-797 Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in preclinical research, particularly in the fields of in vivo imaging and targeted drug delivery. Its fluorescence emission in the NIR spectrum (approximately 800 nm) allows for deep tissue penetration with minimal autofluorescence, enabling high-contrast imaging in living organisms. The isothiocyanate group facilitates the covalent conjugation of this dye to primary amines on proteins, antibodies, and other biomolecules, making it a versatile label for tracking cells, monitoring biodistribution, and developing targeted imaging agents. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 880.14 g/mol | [1] |
| Chemical Formula | C₄₅H₅₀N₃NaO₆S₄ | [1] |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [1] |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |
| Form | Powder | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protein and Antibody Labeling with this compound
Materials:
-
This compound
-
Protein or antibody to be labeled (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.5 M Carbonate-bicarbonate buffer (pH 9.0-9.5)
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Protein Preparation:
-
Dialyze the protein or antibody solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0-9.5) overnight at 4°C to remove any amine-containing buffers (e.g., Tris).
-
Adjust the protein concentration to 2-10 mg/mL in the carbonate-bicarbonate buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Conjugation Reaction:
-
Slowly add the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 (dye:protein) is recommended.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.[4]
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
The first colored band to elute will be the NIR-797-labeled protein. Collect the fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
In Vivo T-Cell Tracking
This compound has been successfully used to label and track T-cells in vivo, providing valuable insights into immune cell trafficking. The following protocol is based on a study by Zheng et al.[5]
Materials:
-
This compound
-
T-cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Harvest and wash T-cells with PBS.
-
Resuspend the cells in serum-free cell culture medium.
-
-
Labeling:
-
Add this compound to the cell suspension at a final concentration of 20 µM.
-
Incubate the cells for 30 minutes.
-
-
Washing:
-
Wash the labeled T-cells three times with PBS to remove any unbound dye.
-
-
In Vivo Administration:
-
Resuspend the labeled T-cells in an appropriate buffer for injection.
-
Inject the cells into the animal model (e.g., via tail vein or footpad injection).
-
-
Imaging:
-
At desired time points, image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for NIR-797.
-
Visualizations
Experimental Workflow for In Vivo T-Cell Tracking
The following diagram illustrates the general workflow for labeling T-cells with this compound and subsequent in vivo imaging.
Workflow for labeling T-cells with this compound for in vivo imaging.
General Antibody Conjugation Workflow
This diagram outlines the key steps involved in conjugating this compound to an antibody.
Key steps for the conjugation of this compound to an antibody.
Conclusion
This compound is a powerful near-infrared fluorescent probe with significant potential for advancing preclinical research. Its favorable optical properties and ability to be conjugated to a wide range of biomolecules make it an invaluable tool for in vivo imaging, cell tracking, and the development of targeted diagnostic and therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies. As with any labeling procedure, optimization of reaction conditions is crucial to ensure the desired outcome and maintain the biological activity of the labeled molecule.
References
Technical Guide: Solubility and Application of NIR-797 Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of NIR-797 isothiocyanate in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It also outlines a typical experimental workflow for protein labeling, a primary application of this near-infrared fluorescent dye.
Core Properties of this compound
This compound is a cyanine (B1664457) dye utilized for labeling proteins and other biomolecules for near-infrared fluorescence detection. Its isothiocyanate group reacts with primary amines on proteins to form stable thiourea (B124793) bonds. The dye's maximum absorption and emission wavelengths are in the near-infrared spectrum, a region with low interference from other biological molecules, making it valuable for sensitive detection in immunoassays and fluorescence imaging.
Solubility Data
The solubility of this compound in two common laboratory solvents is summarized below. It is important to note that for DMSO, ultrasonication may be required to achieve the specified concentration.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL | 39.77 mM |
| Ethanol | Soluble[1][2] | Not specified |
Experimental Protocols
Determining Solubility: A General Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent (e.g., DMSO or ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended. For DMSO, sonication may be applied to aid dissolution.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.2 µm filter can also be used.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of the standard solutions and the saturated supernatant at the maximum absorption wavelength of the dye (approximately 795 nm) using a spectrophotometer.
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of the dissolved this compound. This concentration represents the solubility of the compound in the specific solvent at that temperature.
-
Protein Labeling with this compound
The following is a general protocol for labeling a protein with this compound:
-
Reagent Preparation:
-
Dissolve the protein to be labeled in a suitable buffer with a pH in the range of 8.5-9.5 (e.g., carbonate-bicarbonate buffer). The presence of primary amines in the buffer (e.g., Tris) should be avoided as they will compete with the protein for reaction with the dye.
-
Prepare a stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 795 nm).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for labeling a protein with this compound.
Caption: Protein labeling workflow with this compound.
References
NIR-797 Isothiocyanate: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of NIR-797 isothiocyanate, a near-infrared fluorescent dye increasingly utilized in biological research and drug development. This document provides a comprehensive overview of its conjugation chemistry, photophysical properties, and detailed experimental protocols for its application in labeling biomolecules.
Core Mechanism of Action: Covalent Labeling of Biomolecules
The primary mechanism of action of this compound lies in the chemical reactivity of its isothiocyanate (-N=C=S) functional group. This group acts as an electrophile, readily reacting with primary amine groups (-NH₂) present on biomolecules such as proteins, antibodies, and peptides.
The reaction, which typically occurs under slightly alkaline conditions (pH 8.5-9.5), involves the nucleophilic attack of the unprotonated primary amine on the carbon atom of the isothiocyanate group. This results in the formation of a stable covalent thiourea (B124793) bond, effectively and permanently labeling the target molecule with the NIR-797 fluorophore. The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.
This robust and specific covalent linkage ensures that the fluorescent signal from NIR-797 is directly and stably associated with the labeled biomolecule, enabling its sensitive detection and tracking in various experimental settings.
Photophysical and Chemical Properties
A clear understanding of the photophysical and chemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Excitation Maximum (λex) | 795 nm | [1] |
| Emission Maximum (λem) | 817 nm | [1] |
| Molecular Weight | 880.14 g/mol | |
| Reactive Group | Isothiocyanate (-N=C=S) | |
| Reactive Towards | Primary amines (-NH₂) | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Note: The molar extinction coefficient (ε) and quantum yield (Φ) for this compound are not consistently reported in publicly available resources. It is recommended to obtain this information from the supplier or determine it experimentally for accurate quantification, such as for the calculation of the degree of labeling.
Experimental Protocols
The following sections provide a detailed, generalized protocol for the conjugation of this compound to a protein, such as an antibody, followed by the purification of the conjugate.
Required Materials and Reagents
-
This compound
-
Protein to be labeled (e.g., antibody) at a concentration of 1-10 mg/mL
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5. Crucially, this buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
-
Quenching Solution: 1.5 M hydroxylamine (B1172632), pH 8.5 (or another amine-containing buffer like Tris)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Experimental Workflow
Detailed Step-by-Step Protocol
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be dialyzed against the labeling buffer before proceeding.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
-
Protect the dye solution from light.
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle, continuous stirring is recommended.
-
-
Stopping the Reaction (Optional):
-
To stop the reaction, a quenching solution such as hydroxylamine or a Tris buffer can be added to react with any remaining free isothiocyanate.
-
-
Purification of the Conjugate:
-
It is crucial to remove unconjugated this compound from the labeled protein. This is typically achieved by size-exclusion chromatography.
-
Equilibrate a Sephadex G-25 column with the storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with the storage buffer. The labeled protein will elute in the first colored fractions, while the smaller, unconjugated dye molecules will elute later.
-
Characterization and Storage
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, should be determined. This can be calculated using the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~795 nm). The following formula can be used:
Protein Concentration (M) = [A₂₈₀ - (A₇₉₅ x CF)] / ε_protein
Dye Concentration (M) = A₇₉₅ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₇₉₅ are the absorbances at 280 nm and 795 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of this compound at 795 nm.
-
CF is the correction factor (A₂₈₀ of the free dye / A₇₉₅ of the free dye).
-
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C with a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.
Applications in Research and Drug Development
The ability to covalently label biomolecules with a bright, near-infrared fluorophore makes this compound a valuable tool in various research areas:
-
In Vivo Imaging: The long-wavelength excitation and emission of NIR-797 minimize tissue autofluorescence and allow for deeper tissue penetration, making it ideal for in vivo imaging studies in animal models.
-
Fluorescence Microscopy and Immunofluorescence: Labeled antibodies and other proteins can be used to visualize the localization and dynamics of target molecules in cells and tissues.
-
Flow Cytometry: NIR-797 labeled antibodies can be used for the identification and sorting of specific cell populations.
-
Drug Delivery and Nanoparticle Tracking: The dye can be conjugated to or encapsulated within nanoparticles to track their biodistribution and cellular uptake.
-
Protein-Protein Interaction Studies: Labeled proteins can be used in various assays to study their interactions with other molecules.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed) - Presence of primary amines in the buffer - Incorrect pH | - Prepare fresh dye solution in anhydrous solvent - Use an amine-free labeling buffer - Ensure the pH of the labeling buffer is between 9.0 and 9.5 |
| Precipitation of Protein during Labeling | - High degree of labeling - Protein instability at alkaline pH | - Reduce the molar excess of the dye - Perform the reaction at a lower temperature (4°C) |
| Low Fluorescence of the Conjugate | - Low degree of labeling - Fluorescence quenching | - Increase the molar excess of the dye - Ensure complete removal of any quenching agents from the buffer |
| High Background Staining | - Incomplete removal of free dye - Non-specific binding of the conjugate | - Optimize the purification step - Include appropriate blocking steps in the experimental protocol |
By understanding the fundamental mechanism of action and following robust experimental protocols, researchers can effectively utilize this compound to advance their studies in a wide range of biological and biomedical applications.
References
A Technical Guide to Protein Labeling with NIR-797 Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NIR-797 isothiocyanate, a near-infrared (NIR) fluorescent dye, for the covalent labeling of proteins. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of NIR fluorescence for their studies. We will cover the core properties of this compound, provide detailed experimental protocols for protein conjugation, and discuss methods for the characterization of the resulting labeled proteins.
Introduction to this compound
This compound is a cyanine-based fluorescent dye that exhibits excitation and emission spectra in the near-infrared region. This characteristic is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous molecules, allowing for a higher signal-to-noise ratio and deeper tissue penetration for in vivo imaging. The isothiocyanate reactive group enables the formation of a stable covalent thiourea (B124793) bond with primary amine groups (the N-terminus and the ε-amino group of lysine (B10760008) residues) on proteins.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in protein labeling. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₄₅H₅₀N₃NaO₆S₄ | [1] |
| Molecular Weight | 880.14 g/mol | [1] |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [1] |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |
| Solubility | Soluble in ethanol (B145695) and DMSO | |
| Purity | ≥70% (coupling to amines), >90% (HPLC) | [1][2] |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the covalent labeling of proteins with this compound. This protocol is a general guideline and may require optimization depending on the specific protein and the desired degree of labeling.
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with a preservative like sodium azide)
-
Spectrophotometer
-
Fluorometer
Protein Preparation Workflow
Caption: Workflow for preparing the protein solution before labeling.
Labeling Reaction Workflow
Caption: Step-by-step workflow for the protein labeling reaction.
Detailed Methodologies
1. Preparation of Protein Solution:
-
The protein solution should be free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the protein for reaction with the isothiocyanate group.
-
If necessary, dialyze the protein solution against a suitable amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
The recommended protein concentration is typically between 2-10 mg/mL.
2. Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Vortex briefly to ensure the dye is fully dissolved.
3. Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5-9.5 using the reaction buffer. The reaction is most efficient at a slightly alkaline pH.
-
While gently stirring, add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching.
4. Purification of the Labeled Protein:
-
It is crucial to remove any unconjugated this compound from the labeled protein. This is typically achieved by gel filtration chromatography using a resin with an appropriate size exclusion limit (e.g., Sephadex G-25).
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.
-
Collect the fractions containing the labeled protein, which can often be visually identified by its color.
Purification Workflow
Caption: Workflow for the purification of the labeled protein.
Characterization of Labeled Proteins
After purification, it is essential to characterize the labeled protein to determine the degree of labeling and confirm that its biological activity is retained.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein molar ratio, can be determined spectrophotometrically. An ideal DOL for antibodies is typically between 2 and 10.[3]
1. Measure Absorbance:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~795 nm, A₇₉₅).
2. Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₉₅ x CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein.
-
3. Calculate Dye Concentration:
-
Dye Concentration (M) = A₇₉₅ / ε_dye
-
where ε_dye is the molar extinction coefficient of this compound. Note: A validated molar extinction coefficient for this compound is not consistently reported in publicly available sources. This value may need to be obtained from the supplier or determined experimentally.
-
4. Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Functional Analysis
It is crucial to verify that the labeling process has not compromised the biological function of the protein. The specific assay will depend on the protein being labeled. For example, for an antibody, an ELISA or a flow cytometry-based binding assay can be performed to assess its antigen-binding affinity.
Applications in Research and Drug Development
This compound-labeled proteins are valuable tools in various research and drug development applications:
-
In Vivo Imaging: The deep tissue penetration of NIR light makes these labeled proteins ideal for non-invasive imaging in small animal models to study drug distribution, target engagement, and tumor localization.[4][5]
-
Cancer Research: Labeled antibodies can be used to target and visualize tumors, providing insights into cancer biology and the efficacy of targeted therapies.[6][7][8]
-
Drug Delivery: Fluorescently labeling drug delivery vehicles, such as nanoparticles encapsulating a therapeutic agent, allows for the tracking of their biodistribution and cellular uptake.[4]
Conclusion
This compound is a powerful tool for the fluorescent labeling of proteins, offering significant advantages for a range of biological applications, particularly in the realm of in vivo imaging. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively conjugate this NIR dye to their protein of interest and generate reliable reagents for their studies. Careful optimization of the labeling conditions and thorough functional characterization are paramount to ensure the integrity and performance of the final labeled product.
References
- 1. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 2. NIR-797-isothiocyanate - CAS-Number 152111-91-6 - Order from Chemodex [chemodex.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor‐targeted fluorescence labeling systems for cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
NIR-797 Isothiocyanate: A Technical Guide for Near-Infrared Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NIR-797 isothiocyanate, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details the dye's core properties, experimental protocols for its use, and relevant data presented in a clear and accessible format.
Core Properties of this compound
This compound is a cyanine-based fluorescent dye that exhibits excitation and emission spectra in the near-infrared range. This characteristic is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules and allows for deeper tissue penetration of light. The isothiocyanate group enables the covalent conjugation of the dye to primary and secondary amines present on biomolecules such as proteins and antibodies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Properties | ||
| Molecular Formula | C45H50N3NaO6S4 | [1][2] |
| Molecular Weight | 880.14 g/mol | [2] |
| Spectral Properties | ||
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [2] |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [2] |
| Physical Properties | ||
| Form | Powder | [2] |
| Solubility | Soluble in ethanol (B145695) and DMSO | [1] |
| Storage and Stability | ||
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Antibody Conjugation
This protocol describes the covalent labeling of antibodies with this compound. The isothiocyanate group reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any amine-containing preservatives and to adjust the pH for optimal conjugation.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the this compound solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled antibody from unconjugated dye using a gel filtration column pre-equilibrated with PBS (pH 7.4).
-
The first colored fraction to elute will be the NIR-797-labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 795 nm (for NIR-797).
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant such as glycerol (B35011) and store at -20°C.
References
Technical Guide: NIR-797 Isothiocyanate for In Vivo Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for in vivo cell tracking due to its deep tissue penetration and low autofluorescence, offering high signal-to-noise ratios. NIR-797 isothiocyanate is a cyanine (B1664457) dye that has emerged as a valuable tool for labeling and tracking cells in vivo. Its isothiocyanate functional group allows for stable covalent conjugation to primary amines on the cell surface, providing a robust method for long-term cell monitoring. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for cell labeling and in vivo imaging, and a summary of its performance characteristics.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in in vivo cell tracking studies. The following table summarizes the key quantitative data for this dye.
| Property | Value | Source |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [1] |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |
| Molecular Weight | 880.14 g/mol | [1] |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage | Store at -20°C, protected from light and moisture | [2][3] |
Cell Labeling and In Vivo Tracking Workflow
The successful tracking of cells in vivo using this compound relies on a systematic workflow encompassing cell labeling, injection, and subsequent imaging.
Experimental Protocols
Cell Labeling with this compound
This protocol is based on a successful method for labeling T cells, which resulted in high labeling efficiency with no reported toxicity.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest
-
Cell culture medium
-
Centrifuge
-
Incubator
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mg/mL. This solution should be prepared fresh for each labeling experiment.
-
-
Cell Preparation:
-
Harvest cultured cells and wash them twice with sterile PBS to remove any residual culture medium.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension to a final concentration of 20 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, centrifuge the labeled cells at a low speed (e.g., 300-400 x g) for 5 minutes.
-
Discard the supernatant containing unbound dye.
-
Resuspend the cell pellet in fresh, sterile PBS and centrifuge again.
-
Repeat the washing step at least two more times to ensure complete removal of any free dye.
-
-
Final Resuspension:
-
Resuspend the final washed cell pellet in an appropriate buffer or medium for in vivo injection.
-
In Vivo Imaging Protocol
Materials:
-
Animal model (e.g., mouse, rat)
-
Anesthesia
-
In vivo NIR fluorescence imaging system equipped with appropriate excitation and emission filters for NIR-797.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Maintain the animal's body temperature throughout the imaging procedure.
-
-
Cell Injection:
-
Inject the NIR-797 labeled cells into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
-
Image Acquisition:
-
Place the animal in the imaging chamber.
-
Acquire whole-body or region-of-interest images at various time points post-injection to track the migration and localization of the labeled cells.
-
Use an excitation source centered around 795 nm and an emission filter that captures wavelengths around 817 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest to determine the relative abundance of labeled cells over time.
-
Signaling Pathway of Cell Labeling
The isothiocyanate group of NIR-797 reacts with primary amine groups present on the surface of cells, forming a stable thiourea (B124793) bond. This covalent linkage ensures that the fluorescent dye remains attached to the cells for extended periods, enabling long-term in vivo tracking.
Performance and Considerations
Labeling Efficiency and Stability: One study reported a labeling efficiency of nearly 100% for T cells using a 20 µM concentration of this compound for 30 minutes. The labeling was also described as very stable. Encapsulation of NIR-797 in nanoparticles has been shown to enhance its stability.
Toxicity: While specific quantitative toxicity data for this compound is limited, the aforementioned T-cell labeling protocol did not report any adverse effects on cell viability. As a general precaution, it is advisable to perform in vitro cytotoxicity assays (e.g., MTT or resazurin-based assays) to determine the optimal non-toxic labeling concentration for your specific cell type.
Photostability: Cyanine dyes, in general, can be susceptible to photobleaching upon repeated excitation. It is recommended to minimize the exposure of labeled cells to light and to use the lowest possible excitation power during imaging to preserve the fluorescent signal for longitudinal studies. Encapsulating the dye within nanoparticles can improve its photostability.
Conclusion
This compound is a valuable fluorescent probe for in vivo cell tracking. Its near-infrared spectral properties and ability to form stable covalent bonds with cells make it well-suited for long-term imaging studies in deep tissues. By following the detailed protocols and considering the performance characteristics outlined in this guide, researchers can effectively utilize this compound to gain critical insights into cellular trafficking, biodistribution, and the efficacy of cell-based therapies. Further optimization of labeling conditions for specific cell types is recommended to ensure optimal performance and minimize any potential for cytotoxicity.
References
NIR-797 isothiocyanate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of NIR-797 Isothiocyanate
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the product.
Chemical and Physical Properties
This compound is a near-infrared cyanine (B1664457) dye commonly used for labeling proteins and other biomolecules for fluorescence imaging applications.[1][2] Its key properties are summarized below.
| Property | Value |
| CAS Number | 152111-91-6[1] |
| Molecular Formula | C₄₅H₅₀N₃NaO₆S₄[1] |
| Molecular Weight | 880.14 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO and ethanol.[1] |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) pH 7.0) |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate pH 7.0) |
Hazard Identification and Safety Precautions
This compound presents several potential hazards that require careful management. The primary hazards are associated with its irritant properties and its form as a fine powder.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The diagram below illustrates the key hazards associated with this compound.
Caption: Hazard identification for this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3] Contaminated gloves should be disposed of immediately after use.
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge should be used, especially when handling the powder outside of a certified chemical fume hood.[3] A type N95 dust mask is a minimum requirement.
Handling and Storage
Proper handling and storage are essential to maintain the stability of the compound and ensure user safety.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: As a fine powder, care should be taken to avoid generating dust. For maximum recovery of the product, centrifuge the original vial before removing the cap.[1]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage
-
Temperature: Store at -20°C for long-term storage.[1] Short-term storage at 2-8°C is also acceptable.
-
Conditions: Keep the container tightly closed and store in a dry, well-ventilated place. The product is moisture-sensitive.[3] Protect from light.
-
Stability: When stored correctly, the product is stable for at least 12 months.
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Ensure all necessary PPE is worn. Perform all operations within a certified chemical fume hood.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Centrifugation: Briefly centrifuge the vial to collect all the powder at the bottom.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., anhydrous DMSO) to the vial using a calibrated pipette.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the dye is completely dissolved.
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or vacuum the powder. Avoid generating dust. Place the collected material into a sealed, labeled container for hazardous waste. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
First-Aid Measures
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash. All waste must be collected in a dedicated, properly labeled hazardous waste container.[3] Disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.
The following workflow diagram outlines the safe handling and disposal process for this compound.
Caption: Safe handling workflow for this compound.
In-Vitro and In-Vivo Experimental Considerations
This compound is frequently used in biological research, for example, in the formulation of nanoparticles for fluorescence imaging and photothermal therapy.[4] Researchers have encapsulated this compound in PLGA nanoparticles, a process that involves dissolving the dye in an organic solvent like DMSO before adding it to a polymer solution.[4] Such protocols should always be conducted with the safety precautions outlined in this guide. When used in vivo, the biocompatibility and potential toxicity of the final formulation (e.g., dye-loaded nanoparticles) must be thoroughly assessed.[4]
References
Methodological & Application
Application Notes and Protocols for NIR-797 Isothiocyanate Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent labeling of proteins is a critical technique in biomedical research and drug development, enabling sensitive in vivo and in vitro imaging and analysis. NIR-797 isothiocyanate is a cyanine (B1664457) dye that covalently labels proteins through the reaction of its isothiocyanate group with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This reaction forms a stable thiourea (B124793) bond, permanently attaching the NIR fluorophore to the protein. These application notes provide a detailed protocol for labeling proteins with this compound, including methods for determining the degree of labeling and purification of the conjugate.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Weight | 880.14 g/mol | [1][2] |
| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [1] |
| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |
| Solubility | Soluble in ethanol (B145695) and DMSO | [2] |
| Storage | Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions. | [1] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to proteins, such as antibodies.
Materials:
-
Protein of interest (e.g., antibody) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).
-
This compound powder.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 8.5-9.0.
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column).[3]
-
Reaction tubes.
-
Stirring/rocking platform.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like sodium azide, as they will compete with the labeling reaction.
-
If necessary, dialyze the protein against the Reaction Buffer overnight at 4°C.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh for each labeling reaction.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess of dye to protein. A starting point of a 10-20 fold molar excess is recommended.[4] The optimal ratio may need to be determined empirically for each protein.
-
While gently stirring, slowly add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4] Continuous gentle stirring or rocking is recommended during incubation.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column).[3]
-
Equilibrate the column with an appropriate storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column. The labeled protein will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer on the column.
-
Collect the fractions containing the labeled protein.
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) and store at -20°C or -80°C.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Materials:
-
Purified NIR-797 labeled protein.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of NIR-797, which is approximately 795 nm (A₇₉₅).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 280 nm.
Equation for Protein Concentration:
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
A₇₉₅ = Absorbance of the conjugate at 795 nm.
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₉₅ of dye). (This value needs to be obtained for NIR-797) .
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
Equation for Dye Concentration:
Where:
-
A₇₉₅ = Absorbance of the conjugate at 795 nm.
-
ε_dye = Molar extinction coefficient of this compound at 795 nm. (This value needs to be obtained for NIR-797) .
-
Calculate the Degree of Labeling (DOL):
Data Presentation
The following table summarizes the recommended starting conditions for the labeling reaction.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for the specific protein.[4] |
| Reaction pH | 8.5 - 9.0 | Isothiocyanate reaction with primary amines is more efficient at alkaline pH. |
| Reaction Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive proteins. |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Longer incubation times may increase the degree of labeling.[4] |
Mandatory Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Reaction of this compound with a protein's primary amine.
References
Application Notes and Protocols: NIR-797 Isothiocyanate Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes have become indispensable tools in biological research and drug development, offering advantages such as deep tissue penetration and low autofluorescence. NIR-797 isothiocyanate is a reactive fluorescent dye that covalently binds to primary amines on proteins, making it an excellent candidate for labeling antibodies for various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. This document provides a detailed protocol for the conjugation of this compound to antibodies, including methods for purification and characterization of the resulting conjugate.
The isothiocyanate group of NIR-797 reacts with the primary amino groups of lysine (B10760008) residues on the antibody to form a stable thiourea (B124793) bond.[1][2] The efficiency of this reaction is pH-dependent, favoring alkaline conditions. Careful control of the dye-to-antibody molar ratio is crucial to achieve optimal labeling, as over-conjugation can lead to antibody aggregation and reduced fluorescence due to quenching, while under-conjugation results in a weak signal.[][4][5]
Materials and Reagents
| Reagent/Material | Supplier Examples | Notes |
| This compound | Sigma-Aldrich, Fisher Scientific | Store at -20°C, protected from light and moisture. |
| Antibody to be labeled | User-provided | Must be purified and in an amine-free buffer (e.g., PBS). |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the this compound. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Various | For antibody dialysis and storage. |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0 | User-prepared | Reaction buffer for conjugation. |
| Desalting Columns (e.g., Sephadex G-25) | GE Healthcare, Bio-Rad | For purification of the antibody-dye conjugate.[6][7] |
| Spectrophotometer | Various | For determining protein concentration and degree of labeling. |
Experimental Protocols
Antibody Preparation
Proper antibody preparation is critical for successful conjugation. The antibody solution must be free of any amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the dye.[6][8]
Protocol:
-
If the antibody is in a buffer containing primary amines or stabilizing proteins like BSA, it must be purified.[6]
-
Dialyze the antibody solution against 1X PBS, pH 7.2-7.4, overnight at 4°C with at least two buffer changes.
-
After dialysis, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[4]
-
Adjust the antibody concentration to 2-10 mg/mL in PBS for optimal labeling efficiency.[6]
This compound Stock Solution Preparation
The reactive this compound is sensitive to moisture and should be dissolved immediately before use.[5][6]
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the required amount of anhydrous DMSO to the vial to create a 10 mM stock solution.[6]
-
Mix by vortexing or pipetting until the dye is completely dissolved.
Antibody Conjugation with this compound
The following protocol is a starting point and can be optimized by varying the dye-to-antibody molar ratio.[6]
Protocol:
-
Transfer the prepared antibody solution to a new reaction tube.
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated amount of 0.1 M sodium bicarbonate buffer.
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently stirring. The recommended starting molar ratio of dye to antibody is between 5:1 and 15:1.[6]
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate the reaction at room temperature for 1-2 hours with gentle, continuous mixing.
Purification of the Antibody-Dye Conjugate
Purification is necessary to remove unconjugated this compound. Gel filtration chromatography is a common and effective method.[6][]
Protocol:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.
-
Carefully load the conjugation reaction mixture onto the center of the column.
-
Allow the sample to enter the column bed, then add PBS to the top.
-
Collect the fractions as they elute. The first colored band to elute will be the antibody-dye conjugate, as it is larger and moves faster through the column. The smaller, unconjugated dye molecules will elute later.[8]
-
Pool the fractions containing the purified conjugate.
Characterization of the Conjugate
Degree of Labeling (DOL) Calculation
The DOL, or the number of dye molecules per antibody, is a critical parameter for ensuring the quality and consistency of the conjugate.[6] It can be determined spectrophotometrically.[4]
Formula: The concentration of the antibody and the dye are first calculated:
-
[Antibody] (M) = (A₂₈₀ - (A₇₉₅ x CF)) / ε_antibody
-
[Dye] (M) = A₇₉₅ / ε_dye
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₇₉₅ is the absorbance of the conjugate at the maximum absorption wavelength of NIR-797 (approximately 795 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₉₅ of dye).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]
-
ε_dye is the molar extinction coefficient of this compound at 795 nm.
The Degree of Labeling is then calculated as: DOL = [Dye] / [Antibody]
An optimal DOL for most antibodies is typically between 2 and 10.[4][6]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Antibody Concentration for Conjugation | 2 - 10 mg/mL | [6] |
| Reaction Buffer pH | 8.5 - 9.0 | [] |
| Molar Dye:Antibody Ratio (starting) | 5:1 to 15:1 | [6] |
| Reaction Time | 1 - 2 hours | [8] |
| Reaction Temperature | Room Temperature | [6] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | [4][6] |
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Chemical reaction of this compound with an antibody.
References
- 1. Fluorescent property of glycol chitosan-fluorescein isothiocyanate conjugate for bio-imaging material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. drmr.com [drmr.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Labeling Cells with NIR-797 Isothiocyanate
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for labeling proteins and cells. Its fluorescence in the NIR spectrum (excitation maximum ~795 nm, emission maximum ~817 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues.[1] This protocol provides a comprehensive, step-by-step guide for the covalent labeling of viable cells with this compound, enabling researchers to track cell populations in various biological applications, including immunology, cancer biology, and stem cell research.
The isothiocyanate functional group of NIR-797 reacts with primary amine groups on proteins, forming a stable thiourea (B124793) bond. This allows for the covalent attachment of the dye to the cell surface and intracellular proteins, ensuring long-term retention of the fluorescent signal within the labeled cells and their progeny.
I. Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 152111-91-6 |
| Molecular Formula | C₄₅H₅₀N₃NaO₆S₄ |
| Molecular Weight | 880.2 Da[1] |
| Excitation Maximum (λex) | ~795 nm |
| Emission Maximum (λem) | ~817 nm |
| Purity | >90%[1] |
| Reactive Group | Isothiocyanate |
| Target Moiety | Primary Amines |
II. Experimental Protocols
This section details the necessary protocols for preparing reagents, labeling cells, and assessing the outcomes of the labeling procedure.
A. Reagent Preparation
1. This compound Stock Solution (1 mM):
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare the stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 1 mM. For example, dissolve 0.88 mg of the dye in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
2. Labeling Buffer:
-
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sodium Bicarbonate (NaHCO₃)
-
-
Procedure:
-
Prepare a 0.1 M sodium bicarbonate solution in PBS.
-
Adjust the pH of the PBS to 8.5-9.0 using the sodium bicarbonate solution. The alkaline pH is crucial for the efficient reaction between the isothiocyanate group and primary amines.
-
Sterile filter the labeling buffer before use.
-
B. Cell Preparation
-
Culture cells to the desired confluence under standard conditions. For adherent cells, harvest them using a gentle, non-enzymatic cell dissociation solution to maintain cell surface protein integrity. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with sterile, serum-free PBS to remove any residual media components that may contain free amines and interfere with the labeling reaction.
-
Count the cells and determine their viability using a suitable method (e.g., trypan blue exclusion or an automated cell counter). Ensure cell viability is above 95% before proceeding with labeling.
-
Resuspend the cells in the pre-warmed Labeling Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
C. Cell Labeling Protocol
-
To the cell suspension in the Labeling Buffer, add the this compound stock solution to achieve the desired final concentration. It is recommended to start with a concentration range of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Immediately after adding the dye, gently mix the cell suspension to ensure uniform labeling.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. Gently agitate the cells every 15 minutes to prevent settling and ensure even labeling.
-
After incubation, stop the labeling reaction by adding an equal volume of complete cell culture medium containing 10% Fetal Bovine Serum (FBS). The excess serum proteins will quench any unreacted dye.
-
Incubate for an additional 5-10 minutes at room temperature.
-
Wash the labeled cells three to four times with a large volume of sterile PBS or complete culture medium to remove any unbound dye. Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5 minutes between each wash.
-
After the final wash, resuspend the cells in the appropriate medium for your downstream application (e.g., cell culture medium for in vitro assays or sterile PBS for in vivo injection).
D. Assessment of Labeling Efficiency and Cell Viability
1. Labeling Efficiency (Flow Cytometry):
-
Acquire a sample of the labeled cells and an unlabeled control sample.
-
Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for NIR-797 (e.g., excitation at ~785 nm and emission detection at >800 nm).
-
Compare the fluorescence intensity of the labeled cells to the unlabeled control to determine the percentage of labeled cells and the mean fluorescence intensity.
2. Cell Viability Assay (e.g., MTT or Propidium Iodide Staining):
-
It is crucial to assess the impact of the labeling procedure on cell health.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Plate the labeled and unlabeled control cells and perform the MTT assay according to the manufacturer's protocol at different time points post-labeling (e.g., 24, 48, and 72 hours).
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of dead cells. Analyze labeled and unlabeled cells by flow cytometry after staining with PI to quantify the percentage of dead cells.
3. Fluorescence Stability:
-
To assess the stability of the fluorescent signal over time, culture the labeled cells under normal conditions.
-
At various time points (e.g., 1, 3, 5, and 7 days post-labeling), analyze the fluorescence intensity of the cells by flow cytometry or fluorescence microscopy.
-
Note that the fluorescence intensity per cell will decrease with each cell division.
III. Quantitative Data Summary
The following table provides a general guideline for the parameters used in cell labeling with this compound. Note: These values are starting points and should be optimized for your specific cell type and experimental needs.
| Parameter | Recommended Range | Notes |
| Cell Density for Labeling | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher densities may require higher dye concentrations. |
| This compound Concentration | 1 - 10 µM | Higher concentrations can lead to increased cytotoxicity. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may not significantly increase labeling but could affect viability. |
| Incubation Temperature | 37°C | Optimal temperature for the chemical reaction and cell health. |
| Post-Labeling Viability | >90% | Should be assessed for each cell type and dye concentration. |
| Fluorescence Retention (Non-dividing cells) | >7 days | Signal stability is crucial for long-term tracking studies.[2] |
IV. Visualizations
Experimental Workflow for Cell Labeling
References
Application Notes and Protocols for NIR-797 Isothiocyanate Nanoparticle Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the encapsulation of the near-infrared (NIR) fluorescent dye, NIR-797 isothiocyanate, into various nanoparticle platforms. The protocols are designed to be comprehensive and adaptable for research and development purposes in the fields of drug delivery, bioimaging, and cancer therapy.
Introduction
This compound is a fluorescent dye with excitation and emission maxima in the near-infrared spectrum, a region that offers deep tissue penetration and minimal autofluorescence, making it ideal for in vivo imaging and therapeutic applications. Encapsulation of NIR-797 into nanoparticles enhances its stability, bioavailability, and allows for targeted delivery to specific tissues or cells. This document outlines protocols for encapsulating this compound into three common nanoparticle types: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, and albumin nanoparticles.
Quantitative Data Summary
The following table summarizes typical physicochemical characteristics of this compound-loaded nanoparticles prepared using the protocols described below. These values can be used as a benchmark for characterization.
| Nanoparticle Type | Parameter | Typical Value | Reference |
| PLGA Nanoparticles | Hydrodynamic Diameter (nm) | 271 ± 4 | [1] |
| Polydispersity Index (PDI) | 0.2 ± 0.1 | [1] | |
| Zeta Potential (mV) | -66 ± 6 | [1] | |
| Encapsulation Efficiency (%) | ~60% | [1] | |
| Liposomes | Hydrodynamic Diameter (nm) | 100 - 200 | [2][3] |
| Polydispersity Index (PDI) | < 0.3 | [2] | |
| Encapsulation Efficiency (%) | > 90% (for lipophilic drugs) | [4] | |
| Albumin Nanoparticles | Hydrodynamic Diameter (nm) | ~100 | [5][6] |
| Polydispersity Index (PDI) | < 0.2 | [5][7] | |
| Encapsulation Efficiency (%) | High (dependent on drug-protein interaction) | [5] |
Experimental Protocols
Protocol for Encapsulation of this compound in PLGA Nanoparticles
This protocol is adapted from a two-step emulsification-solvent evaporation method.
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
-
Ice bath
-
Ultrasonic bath/sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 90 mg of PLGA in 3 mL of dichloromethane in a glass vial.
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Place the PLGA solution in an ice-cooled ultrasonic bath for one minute.
-
Add the this compound solution dropwise to the PLGA solution while sonicating.
-
Continue sonication for an additional five minutes in the ice-cooled bath.
-
-
Emulsification:
-
Prepare an aqueous solution of 5% PVA.
-
Add the organic phase (PLGA/NIR-797 in DCM/DMSO) to the PVA solution under vigorous stirring. The volume ratio of the organic to the aqueous phase should be optimized, a common starting point is 1:5.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent.
-
-
Purification:
-
Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Discard the supernatant containing unencapsulated dye and excess PVA.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of impurities.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.
-
Store the nanoparticle suspension at 4°C for short-term storage or lyophilize for long-term storage.
-
Protocol for Encapsulation of this compound in Liposomes
This protocol utilizes the thin-film hydration method, which is suitable for lipophilic dyes like this compound.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., DSPC, DOPC, or DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Sonicator (bath or probe) or extruder
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids and cholesterol (a common molar ratio is 70:30) and this compound in the organic solvent in a round-bottom flask.[6]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid's phase transition temperature to evaporate the organic solvent.[3] This will form a thin, uniform lipid film on the inner wall of the flask.[3]
-
Dry the film under a stream of nitrogen gas and then under vacuum for at least 1-2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Size Reduction:
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[6]
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis against the aqueous buffer or size exclusion chromatography.
-
-
Storage:
-
Store the liposomal suspension at 4°C.
-
Protocol for Encapsulation of this compound in Albumin Nanoparticles
This protocol is based on the desolvation method for preparing albumin nanoparticles.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Deionized water
-
Desolvating agent (e.g., ethanol (B145695) or acetone)
-
Cross-linking agent (e.g., glutaraldehyde (B144438) or EDC)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Protein Solution Preparation:
-
Dissolve BSA or HSA in deionized water to a desired concentration (e.g., 250 mg in 4 mL).[7]
-
Add this compound solution (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol) to the albumin solution and stir to allow for binding.
-
-
Desolvation:
-
Cross-linking:
-
Purification:
-
Purify the nanoparticles by repeated cycles of centrifugation and resuspension in deionized water to remove the desolvating agent, unreacted cross-linker, and unbound dye.[7]
-
-
Storage:
-
Resuspend the final albumin nanoparticle pellet in a suitable buffer or deionized water and store at 4°C.
-
Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Encapsulation
Caption: Experimental workflow for this compound nanoparticle encapsulation.
Cellular Uptake and Photothermal Therapy Mechanism
Caption: Cellular uptake and photothermal therapy mechanism of NIR-797 nanoparticles.
Signaling Pathway of Photothermal Therapy-Induced Immunogenic Cell Death (ICD)
Photothermal therapy (PTT) with this compound-loaded nanoparticles can induce a specific form of cancer cell death known as immunogenic cell death (ICD). This process transforms the dying cancer cells into a vaccine that stimulates an anti-tumor immune response. The key signaling events in ICD are the release of Damage-Associated Molecular Patterns (DAMPs).
Caption: Signaling pathway of PTT-induced immunogenic cell death.
Detailed Explanation of the ICD Signaling Pathway:
-
Induction by PTT: Upon irradiation with an NIR laser, this compound nanoparticles generate localized heat (hyperthermia) and reactive oxygen species (ROS). This induces stress in the endoplasmic reticulum (ER) of cancer cells.[9]
-
Calreticulin (CRT) Exposure: ER stress triggers the translocation of calreticulin from the ER lumen to the cancer cell surface.[9][10] This process is often mediated by the PERK signaling pathway.[9] Surface-exposed CRT acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).[11][12]
-
HMGB1 Release: High-mobility group box 1 (HMGB1) is a nuclear protein that is passively released from the nucleus of necrotic or late apoptotic cells.[11] Extracellular HMGB1 acts as a pro-inflammatory cytokine and binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen-presenting capabilities.[13][14]
-
ATP Secretion: Dying cancer cells also actively secrete ATP into the extracellular space.[1][15] This extracellular ATP serves as a "find-me" signal, attracting antigen-presenting cells like DCs to the tumor microenvironment.[15] ATP binds to purinergic receptors, such as P2RX7, on DCs, which further contributes to their activation and the release of pro-inflammatory cytokines.[16][17]
-
Immune Response: The collective action of these DAMPs leads to the maturation of DCs, which then process and present tumor-associated antigens to T cells. This initiates a robust and specific anti-tumor immune response, leading to the destruction of remaining cancer cells and the potential for long-term immunological memory.[18]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. A simple improved desolvation method for the rapid preparation of albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Desolvation Conditions for Glutathione-Cross-Linked Bovine Serum Albumin Nanoparticles: Implication for Intravenous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pathway combining calreticulin exposure and ATP secretion in immunogenic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Defective immunogenic cell death of HMGB1-deficient tumors: compensatory therapy with TLR4 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. roswellpark.org [roswellpark.org]
- 15. Molecular mechanisms of ATP secretion during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting purinergic pathway to enhance radiotherapy-induced immunogenic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Purinergic receptors are a key bottleneck in tumor metabolic reprogramming: The prime suspect in cancer therapeutic resistance [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Imaging in Mice Using NIR-797 Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NIR-797 isothiocyanate, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications in murine models. This document outlines the dye's properties, detailed protocols for antibody conjugation, in vivo imaging procedures, and ex vivo biodistribution analysis.
Introduction to this compound for In Vivo Imaging
Near-infrared (NIR) fluorescence imaging is a powerful modality for in vivo studies due to the minimal autofluorescence of biological tissues and deeper tissue penetration of light in the NIR window (700-900 nm). This compound is a cyanine (B1664457) dye that absorbs and emits light in this region, making it an excellent candidate for labeling proteins and other biomolecules for in vivo tracking.[1][2][3][4] Its isothiocyanate functional group allows for the formation of stable covalent bonds with primary amines on proteins, such as antibodies, enabling targeted imaging of specific cellular markers or tissues.[3]
Data Presentation: Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing successful in vivo imaging experiments.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~795 nm | [1] |
| Emission Wavelength (λem) | ~817 nm | [1] |
| Molecular Weight | 880.14 g/mol | |
| Molar Extinction Coefficient (ε) | Data not readily available. May require experimental determination. | |
| Quantum Yield (Φ) | Data not readily available. May require experimental determination. | |
| Purity | ≥70% (coupling to amines) | [2][3] |
| Storage Conditions | -20°C, protected from light and moisture. | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent labeling of a targeting antibody with this compound.
Materials:
-
This compound
-
Targeting antibody (e.g., monoclonal antibody specific to a tumor antigen) in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 2-5 mg/mL in the bicarbonate buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the this compound stock solution to the antibody solution while gently vortexing. A typical starting molar excess of dye to antibody is 10:1 to 20:1. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle, continuous stirring.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the purified antibody-dye conjugate, which will typically be the first colored fractions to elute.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).
-
Calculate the protein concentration and the degree of labeling (DOL), which is the molar ratio of dye to antibody. An optimal DOL is typically between 2 and 5 to avoid fluorescence quenching and loss of antibody function.
-
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for in vivo fluorescence imaging of a tumor-bearing mouse using an NIR-797-labeled antibody.
Materials:
-
NIR-797-labeled antibody conjugate
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate NIR laser and emission filters
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance) and place it in the imaging chamber.
-
Maintain the mouse's body temperature using a heating pad.
-
Acquire a baseline pre-injection image to assess autofluorescence.
-
-
Injection of the Labeled Antibody:
-
Dilute the NIR-797-labeled antibody in sterile PBS to the desired concentration. The optimal dose will depend on the antibody and target but typically ranges from 1 to 10 mg/kg.
-
Administer the labeled antibody via intravenous (tail vein) injection.
-
-
In Vivo Fluorescence Imaging:
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
-
Use an appropriate excitation laser (e.g., ~785 nm) and emission filter (e.g., >810 nm long-pass) for NIR-797.
-
Set the exposure time and other imaging parameters to achieve a good signal-to-noise ratio without saturation.
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region.
-
Quantify the fluorescence intensity in the ROIs to assess the tumor-to-background ratio over time.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes the analysis of the distribution of the NIR-797-labeled antibody in various organs after the final in vivo imaging session.
Materials:
-
Euthanasia solution
-
Surgical tools for dissection
-
In vivo imaging system or a dedicated ex vivo imaging system
-
PBS
Procedure:
-
Euthanasia and Organ Harvest:
-
At the final imaging time point, humanely euthanize the mouse according to institutional guidelines.
-
Perform cardiac perfusion with PBS to remove blood from the organs, which can be a source of background fluorescence.
-
Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs in the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo imaging.
-
-
Quantitative Analysis:
-
Draw ROIs around each organ and the tumor in the ex vivo image.
-
Quantify the average fluorescence intensity for each organ to determine the biodistribution of the labeled antibody. The data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualizations
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging using this compound.
Targeted Imaging of a Cancer Cell
References
NIR-797 Isothiocyanate for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry applications. Its emission in the NIR spectrum (around 817 nm) minimizes interference from cellular autofluorescence, which is typically found in the visible region of the spectrum.[1] This results in an improved signal-to-noise ratio, enabling the detection of low-abundance targets and enhancing the sensitivity of multicolor flow cytometry assays. The isothiocyanate reactive group allows for the stable covalent conjugation of NIR-797 to the primary amines of antibodies and other proteins, making it a versatile tool for a wide range of flow cytometry applications, including immunophenotyping and intracellular signaling analysis.[2]
Spectral Properties
Proper instrument setup is crucial for the successful use of this compound. A flow cytometer equipped with a laser that excites in the near-infrared region and a detector sensitive to emissions around 820 nm is required.
| Parameter | Value |
| Excitation Maximum (λex) | ~795 nm |
| Emission Maximum (λem) | ~817 nm |
| Recommended Laser | Red Diode Laser (e.g., 633 nm, 635 nm, 640 nm) or a specific NIR laser (e.g., 785 nm)[1][2] |
| Recommended Emission Filter | Long-pass filter >800 nm (e.g., 820/60 nm bandpass) |
Antibody Conjugation Protocol
This protocol describes the conjugation of this compound to an antibody. The isothiocyanate group reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond. It is recommended to perform a small-scale conjugation first to determine the optimal dye-to-protein molar ratio.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives and to achieve the optimal pH for conjugation.
-
After dialysis, determine the antibody concentration using a spectrophotometer (A280).
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
For a starting point, a molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[3] The optimal ratio may need to be determined experimentally.
-
Slowly add the calculated amount of this compound stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the conjugated antibody from unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute is the conjugated antibody.
-
-
Characterization (Determination of Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~795 nm (the absorbance maximum of NIR-797).
-
Calculate the protein concentration and the dye concentration to determine the DOL (moles of dye per mole of antibody). An optimal DOL for flow cytometry is typically between 3 and 7.
-
Workflow for Antibody Conjugation with this compound.
Cell Staining Protocol for Flow Cytometry
This protocol provides a general procedure for staining cell surface antigens using an NIR-797-conjugated antibody.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
NIR-797 conjugated antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block reagent
-
(Optional) Viability dye
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-old flow cytometry staining buffer.
-
-
(Optional) Fc Receptor Blocking:
-
To prevent non-specific binding, incubate cells with an Fc block reagent for 10-15 minutes on ice.
-
-
Staining:
-
Add the predetermined optimal concentration of the NIR-797 conjugated antibody to 100 µL of the cell suspension (typically 1 x 10^6 cells).
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold flow cytometry staining buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for NIR-797 detection.
-
Experimental Workflow for Cell Surface Staining.
Application: Intracellular Signaling Analysis (Phospho-Flow)
This compound is well-suited for multiparameter analysis of intracellular signaling pathways, often referred to as phospho-flow.[4][5][6][7][8][9][10] By combining NIR-797 conjugated antibodies against surface markers with other fluorochrome-conjugated antibodies against intracellular phosphoproteins, researchers can dissect signaling events in specific cell subsets.
Example: Analysis of MAPK/ERK and PI3K/Akt Pathways
The MAPK/ERK and PI3K/Akt pathways are critical signaling cascades involved in cell proliferation, survival, and differentiation. Their dysregulation is implicated in many diseases, including cancer. Flow cytometry can be used to simultaneously measure the phosphorylation status of key proteins in these pathways, such as ERK and Akt, in response to stimuli.
Simplified MAPK/ERK and PI3K/Akt Signaling Pathways.
Protocol for Intracellular Phosphoprotein Staining:
This protocol is an extension of the cell surface staining protocol and requires fixation and permeabilization to allow antibodies to access intracellular targets.
-
Cell Stimulation:
-
Stimulate cells with an appropriate agonist (e.g., growth factor, cytokine) for a predetermined time to induce protein phosphorylation. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding formaldehyde (B43269) to a final concentration of 1.5-2% and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with staining buffer.
-
Permeabilize the cells by resuspending them in ice-cold 90% methanol (B129727) and incubating for 30 minutes on ice.
-
-
Staining:
-
Wash the permeabilized cells with staining buffer.
-
Perform cell surface staining with the NIR-797 conjugated antibody as described in the previous protocol.
-
Following surface staining, add the fluorochrome-conjugated anti-phosphoprotein antibodies (e.g., anti-pERK, anti-pAkt) and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend in staining buffer and analyze on a flow cytometer.
-
Data Presentation and Quantitative Analysis
The use of this compound allows for robust quantitative analysis due to the high signal-to-noise ratio.[11] Data can be presented as histograms to show the intensity of fluorescence or as dot plots to correlate the expression of different markers on individual cells. Quantitative metrics such as the Mean Fluorescence Intensity (MFI) can be used to compare the level of protein expression between different cell populations or under different experimental conditions.
| Parameter | Description | Typical Application |
| Percent Positive (%) | The percentage of cells in a population that express the marker of interest above a defined threshold. | Immunophenotyping to determine the frequency of a specific cell subset. |
| Mean Fluorescence Intensity (MFI) | The average fluorescence intensity of a population of cells, reflecting the average number of binding sites per cell. | Comparing antigen density on different cell types or changes in expression after treatment. |
| Signal-to-Noise Ratio (SNR) | The ratio of the MFI of the positive population to the MFI of the negative control population. | Assessing the quality of the staining and the ability to resolve positive and negative populations. |
Conclusion
This compound is a powerful tool for multiparameter flow cytometry, offering high sensitivity and low background interference. By following the detailed protocols for antibody conjugation and cell staining provided in these application notes, researchers can effectively leverage the benefits of near-infrared fluorescence for a wide range of applications, from immunophenotyping to the detailed analysis of intracellular signaling pathways. The ability to obtain high-quality quantitative data makes this compound a valuable reagent for basic research, drug discovery, and clinical diagnostics.
References
- 1. Multiparametric Flow Cytometry Using Near-Infrared Fluorescent Proteins Engineered from Bacterial Phytochromes | PLOS One [journals.plos.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 5. Single-cell phospho-protein analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
Protocol for the Use of NIR-797 Isothiocyanate in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye commonly employed for labeling proteins, particularly antibodies, for use in various fluorescence-based applications, including fluorescence microscopy. The isothiocyanate reactive group facilitates the formation of a stable thiourea (B124793) bond with primary amines on the target protein. Operating in the NIR spectrum, NIR-797 offers significant advantages for biological imaging, such as deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio.
Properties of this compound
A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its effective use. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 880.14 g/mol | |
| Excitation Maximum (λex) | 795 nm | |
| Emission Maximum (λem) | 817 nm | |
| Recommended Excitation Laser | 808 nm | [1] |
| Photostability | Retains 86% of fluorescence after 30 minutes of continuous excitation. | [1] |
Experimental Protocols
Part 1: Conjugation of this compound to Antibodies
This protocol outlines the steps for the covalent conjugation of this compound to antibodies. The procedure is based on the reaction between the isothiocyanate group of the dye and primary amines on the antibody.
Materials:
-
Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Purification resin (e.g., Sephadex G-25) or dialysis equipment
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the antibody solution contains primary amines (e.g., Tris or glycine), dialyze it against PBS overnight at 4°C.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 9.0 by adding sodium bicarbonate buffer.
-
Slowly add the this compound stock solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody. The optimal ratio may need to be determined empirically.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS at 4°C with several buffer changes.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined using spectrophotometry.[3]
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~795 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_prot) / ((A_280 - A_max * C_280) * ε_max)
-
Where A_max is the absorbance at the dye's maximum absorbance wavelength, A_280 is the absorbance at 280 nm, ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG), ε_max is the molar extinction coefficient of the dye at its absorbance maximum, and C_280 is a correction factor for the dye's absorbance at 280 nm.[3]
-
-
Part 2: Immunofluorescence Staining of Cells
This protocol provides a general procedure for using NIR-797-labeled antibodies for the immunofluorescent staining of cultured cells.
Materials:
-
NIR-797 labeled antibody
-
Cultured cells on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular protein, incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the NIR-797 labeled primary antibody to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate laser lines and filter sets for NIR-797 (excitation ~795 nm, emission ~817 nm) and any counterstains used. For example, an 808 nm laser can be used for excitation.[1]
-
Diagrams
Caption: Experimental workflow for this compound use.
Caption: Key advantages and considerations for using NIR-797.
References
Application Notes and Protocols for NIR-797 Isothiocyanate in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that offers significant advantages for Western blotting applications. Its emission in the NIR spectrum (approximately 800 nm) minimizes background autofluorescence from biological samples and blotting membranes, leading to a higher signal-to-noise ratio and increased sensitivity compared to traditional visible fluorophores. This allows for more accurate and quantitative analysis of protein expression, making it an ideal choice for researchers in various fields, including signal transduction, drug discovery, and biomarker validation.
The isothiocyanate group of NIR-797 reacts covalently with primary amine groups on proteins, such as those on lysine (B10760008) residues, to form a stable thiourea (B124793) bond. This enables the straightforward labeling of primary or secondary antibodies for use in fluorescent Western blotting. The high molar extinction coefficient and quantum yield of NIR-797 result in bright and photostable conjugates, facilitating the detection of low-abundance proteins.
These application notes provide detailed protocols for the conjugation of this compound to antibodies and for performing fluorescent Western blotting using these conjugates.
Data Presentation
The use of this compound-conjugated antibodies in Western blotting provides a broad linear dynamic range for protein quantification. Below is a summary of typical performance data.
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength (λex) | ~795 nm | Optimal excitation for maximal fluorescence. |
| Emission Wavelength (λem) | ~817 nm | Emission peak in the near-infrared spectrum. |
| Signal-to-Noise Ratio (SNR) | ≥ 10:1 | Varies depending on antigen abundance and antibody affinity. NIR dyes generally provide higher SNR compared to visible dyes. |
| Primary Antibody Dilution | 1:500 - 1:5,000 | Optimal dilution should be empirically determined. |
| NIR-797-Secondary Antibody Dilution | 1:10,000 - 1:25,000 | Higher dilutions are often possible due to the bright fluorescence of the dye. |
| Linear Dynamic Range | 3-4 orders of magnitude | Allows for the simultaneous detection of both high and low abundance proteins. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Antibodies
This protocol describes the covalent labeling of an antibody with this compound.
Materials:
-
Antibody (at a concentration of 1-2 mg/mL in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.02% Sodium Azide and 1% BSA
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing substances. After dialysis, adjust the antibody concentration to 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, slowly add the dissolved this compound. A starting point for optimization is a 10- to 20-fold molar excess of dye to antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a purification column equilibrated with Storage Buffer.
-
The first colored fraction to elute will be the NIR-797-conjugated antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~795 nm.
-
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.
Protocol 2: Fluorescent Western Blotting with NIR-797-Conjugated Antibodies
This protocol outlines the steps for performing a Western blot using a NIR-797-conjugated secondary antibody.
Materials:
-
PVDF or low-fluorescence nitrocellulose membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody (specific to the target protein)
-
NIR-797-conjugated Secondary Antibody
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Near-Infrared Imaging System
Procedure:
-
Blocking:
-
Following protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the NIR-797-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light, with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST, protected from light.
-
Perform a final rinse with TBS (without Tween-20) to remove any residual detergent.
-
-
Imaging:
-
Image the blot using a near-infrared imaging system equipped with appropriate lasers and filters for the ~800 nm channel.
-
Adjust the exposure time to achieve a strong signal without saturation.
-
Visualizations
Caption: Experimental workflow for Western blotting using this compound.
Caption: Covalent conjugation of this compound to an antibody.
Caption: Molecular interactions in NIR fluorescent Western blot detection.
Tracking Immune Cells In Vivo with NIR-797 Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of immunology and drug development, the ability to non-invasively track the migration and localization of immune cells in vivo is paramount. Near-infrared (NIR) fluorescent dyes have emerged as powerful tools for this purpose, offering deep tissue penetration and minimal autofluorescence, thereby enabling highly sensitive and specific imaging. NIR-797 isothiocyanate is a cyanine (B1664457) dye that covalently labels cells by reacting with intracellular proteins. Its fluorescence emission in the NIR spectrum makes it an ideal candidate for in vivo cell tracking studies using fluorescence and photoacoustic imaging modalities.
This document provides detailed application notes and protocols for the use of this compound for tracking various immune cell populations, including T cells, dendritic cells, and macrophages, in preclinical animal models.
Principle of a NIR Fluorescent Dye
This compound is a cell-permeable dye containing a reactive isothiocyanate group. This group forms stable covalent bonds with primary amine groups on intracellular proteins, resulting in long-term retention of the fluorescent label within the cell. Upon excitation with a light source in the near-infrared range (λex ~795 nm), the dye emits fluorescence at a longer wavelength (λem ~817 nm). This emitted light can be detected by in vivo imaging systems, allowing for the visualization and quantification of labeled cells within a living organism.
Key Applications
-
Monitoring Adoptive Cell Therapy: Track the homing and persistence of therapeutic immune cells, such as CAR-T cells or tumor-infiltrating lymphocytes, to tumor sites.
-
Studying Immune Cell Trafficking: Investigate the migration patterns of dendritic cells, macrophages, and lymphocytes to sites of inflammation, infection, or lymphoid organs.[1][2]
-
Evaluating Immunomodulatory Drugs: Assess the impact of novel therapeutics on the recruitment and distribution of immune cells in various disease models.
Quantitative Data Summary
The following tables summarize key quantitative data for labeling immune cells with this compound.
Table 1: T Cell Labeling and Viability
| Parameter | Value | Cell Type | Source |
| Labeling Concentration | 20 µM | OVA-specific T cells | [3] |
| Incubation Time | 30 minutes | OVA-specific T cells | [3] |
| Labeling Efficiency | ~100% | OVA-specific T cells | [1][3] |
| Cell Viability | No significant toxicity observed at labeling concentration | OVA-specific T cells | [3] |
| IC50 of Free Dye | 0.19 µM | B16-F10 melanoma cell line | [4] |
Table 2: In Vivo Imaging Parameters for Labeled T Cells
| Parameter | Description | Source |
| Animal Model | BALB/c nude mice with fibrosarcoma tumors | [1][3] |
| Injection Route | Footpad | [1] |
| Imaging Modality | Photoacoustic Tomography (PAT) and Fluorescence Imaging | [1] |
| Target Organ | Inguinal Lymph Node | [1] |
| Time Points for Imaging | Various time points post-injection to track migration | [1] |
Experimental Protocols
Protocol 1: Labeling of T Lymphocytes with this compound
This protocol is optimized for the labeling of T lymphocytes.[1][3]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
T lymphocytes (e.g., primary T cells, T cell lines)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope or flow cytometer for validation
Procedure:
-
Prepare NIR-797 Stock Solution: Dissolve this compound powder in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Harvest T lymphocytes and wash them once with pre-warmed, serum-free culture medium or PBS. Count the cells and adjust the cell density to 1 x 10^7 cells/mL in serum-free medium.
-
Labeling: Add the NIR-797 stock solution to the cell suspension to a final concentration of 20 µM.[3]
-
Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.[3] Gently mix the cell suspension every 10 minutes to ensure uniform labeling.
-
Washing: After incubation, add at least 10 volumes of complete culture medium to the cell suspension to stop the labeling reaction. Centrifuge the cells at 300 x g for 5 minutes.
-
Repeat Wash: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Repeat the washing step two more times to remove any unbound dye.
-
Cell Counting and Viability Assessment: Resuspend the final cell pellet in the desired volume of medium for in vivo injection. Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion or a viability stain).
-
Validation (Optional but Recommended): Confirm successful labeling by observing the cells under a fluorescence microscope with appropriate NIR filters or by analyzing a small aliquot of the labeled cells using a flow cytometer.
Protocol 2: In Vivo Tracking of NIR-797 Labeled Immune Cells
Materials:
-
NIR-797 labeled immune cells
-
Sterile PBS or appropriate injection vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl Trilogy, or photoacoustic imaging system)
-
Animal model of interest
Procedure:
-
Cell Preparation for Injection: Resuspend the washed, NIR-797 labeled immune cells in a sterile, pyrogen-free vehicle (e.g., PBS) at the desired concentration for injection. Keep the cells on ice until injection.
-
Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Cell Administration: Inject the labeled cell suspension into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or local injection).[1]
-
In Vivo Imaging: At predetermined time points post-injection, anesthetize the animal and place it in the in vivo imaging system.
-
Image Acquisition: Acquire fluorescence and/or photoacoustic images using the appropriate excitation and emission filters for NIR-797.[1] A whole-body scan can provide an overview of cell distribution, followed by focused imaging of specific organs or tissues of interest.
-
Data Analysis: Quantify the fluorescent or photoacoustic signal intensity in the regions of interest (ROIs) to determine the relative accumulation of labeled cells over time.
Visualizations
Caption: Experimental workflow for tracking immune cells in vivo using this compound.
Important Considerations
-
Dye Concentration and Incubation Time: The optimal concentration of this compound and incubation time may vary depending on the cell type. It is recommended to perform a titration experiment to determine the conditions that provide bright, stable labeling with minimal impact on cell viability and function.
-
Cell Viability and Function: Always assess the viability and function of the labeled cells before in vivo administration. Isothiocyanates can be toxic at high concentrations, and it is crucial to ensure that the labeling process does not compromise the biological activity of the immune cells.[4]
-
Controls: Include appropriate controls in your experiments, such as injecting unlabeled cells or free dye, to account for background signals and potential non-specific effects.
-
Imaging Depth and Resolution: While NIR light offers improved tissue penetration compared to visible light, the imaging depth and resolution will depend on the specific imaging modality and the tissue being imaged.
-
Signal Stability: The covalent linkage of this compound to intracellular proteins provides good signal stability. However, upon cell division, the dye will be distributed among daughter cells, leading to a decrease in signal intensity per cell over time.
Conclusion
This compound is a valuable tool for the in vivo tracking of immune cells, providing researchers with a robust method to visualize and quantify cell migration and localization in real-time. The protocols and data presented in this application note offer a starting point for investigators to incorporate this technology into their preclinical research, ultimately advancing our understanding of immune cell biology and aiding in the development of novel immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Molecular Imaging Strategies for In Vivo Tracking of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NIR-797 Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye commonly used for labeling proteins and other biomolecules. Its isothiocyanate group reacts with primary amines on target molecules to form stable thiourea (B124793) linkages. The dye's fluorescence in the NIR region (excitation ~795 nm, emission ~817 nm) is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering from biological tissues. Proper dissolution and storage are critical to maintain the dye's reactivity and fluorescence properties.
Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C45H50N3NaO6S4 | [1] |
| Molecular Weight | ~880.14 Da | [2] |
| Physical Form | Solid powder | [2] |
| Excitation Maximum | ~795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [2] |
| Emission Maximum | ~817 nm (in 0.1 M phosphate buffer, pH 7.0) | [2] |
Dissolution of this compound
The solubility of this compound can vary depending on the intended application. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis of the isothiocyanate group, which would render the dye non-reactive.
| Solvent | Suitability | Notes | Reference |
| Ethanol | Soluble | A common solvent for reconstitution. | [1][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Often used for creating high-concentration stock solutions. A protocol for encapsulating the dye in nanoparticles involved dissolving it in DMSO at 1 mg/mL. | [4] |
Storage and Stability
Proper storage is essential to prevent degradation of the dye. The isothiocyanate group is sensitive to moisture, and the fluorescent cyanine (B1664457) core is susceptible to photobleaching.
| Condition | Recommendation | Notes | Reference |
| Solid Form | |||
| Short-Term Storage | -20°C or 2-8°C | Always refer to the manufacturer's certificate of analysis for specific recommendations. | [1][5] |
| Long-Term Storage | -20°C | Store under desiccating conditions. The product can be stored for up to 12 months under these conditions. | [1][5] |
| In Solution | |||
| Storage Temperature | ≤ -20°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Light Exposure | Protect from light | Store in the dark or in amber vials. | [4] |
| Moisture | Use anhydrous solvents and desiccate | Prevents hydrolysis of the isothiocyanate group. | [1][5] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol
-
Vortex mixer
-
Microcentrifuge
-
Amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO or ethanol) to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes until the dye is completely dissolved.
-
Visually inspect the solution to ensure no particulates are present. If necessary, centrifuge briefly to pellet any undissolved material.
Protocol 2: Storage of this compound Stock Solution
Procedure:
-
Aliquoting: Divide the stock solution into single-use aliquots in amber or foil-wrapped microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to minimize waste and avoid repeated freeze-thaw cycles.
-
Short-Term Storage: For use within a few days, store the aliquots at -20°C.
-
Long-Term Storage: For extended storage, store the aliquots at -20°C or colder. When stored properly, the solution should be stable for several months.
-
Handling: When ready to use, remove an aliquot from the freezer and allow it to thaw at room temperature, protected from light. Once thawed, use the solution immediately for conjugation reactions. Discard any unused portion of the thawed aliquot.
Visualizations
Below is a workflow diagram for the dissolution and storage of this compound.
Caption: Workflow for dissolving and storing this compound.
References
- 1. NIR-797-isothiocyanate, Near-infrared fluorescent dye (CAS 152111-91-6) | Abcam [abcam.com]
- 2. NIR-797异硫氰酸酯 suitable for fluorescence, ≥70% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 3. NIR-797-isothiocyanate | CAS 152111-91-6 | Chemodex | Biomol.de [biomol.com]
- 4. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIR-797-isothiocyanate, Near-infrared fluorescent dye (ab145280)| Abcam中文官网 [abcam.cn]
Application Notes and Protocols for NIR-797 Isothiocyanate in Photothermal Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NIR-797 isothiocyanate, a near-infrared fluorescent dye, in photothermal therapy (PTT) research. This document outlines the formulation of NIR-797-loaded nanoparticles, and detailed protocols for in vitro and in vivo PTT studies, and discusses the underlying cellular mechanisms.
Introduction to this compound for Photothermal Therapy
Near-infrared (NIR) light (700-1100 nm) offers a significant advantage in biomedical applications due to its ability to penetrate deep into biological tissues with minimal absorption by endogenous chromophores like hemoglobin and water. Photothermal therapy is a minimally invasive cancer treatment that utilizes photothermal agents (PTAs) to convert NIR light energy into heat, inducing localized hyperthermia and subsequent tumor cell death.
This compound is a cyanine (B1664457) dye with strong absorption in the NIR region, making it a promising organic PTA. Its isothiocyanate group allows for covalent conjugation to molecules and materials, though for PTT, it is often encapsulated within biocompatible nanoparticles to enhance its stability, solubility in aqueous environments, and tumor accumulation through the enhanced permeability and retention (EPR) effect. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer approved by the FDA, is a commonly used material for nanoparticle formulation.
Data Presentation
The following tables summarize key quantitative data from studies utilizing this compound or similar NIR dyes in PTT applications.
Table 1: Formulation and Characterization of NIR-797-Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Nanoparticle Diameter | ~270 nm | [1] |
| NIR-797 Loading Efficiency | ~60% | [1] |
| Photothermal Conversion Efficiency (Encapsulated) | 30.5 ± 0.2% | [1] |
| Photothermal Conversion Efficiency (Free Dye) | 43.7 ± 0.6% | [1] |
Table 2: In Vitro Photothermal Therapy Parameters
| Parameter | Value | Reference |
| Cell Line | Melanoma Cells | [2] |
| Laser Wavelength | 808 nm | [3] |
| Laser Power Density | 1 W/cm² | [3] |
| Irradiation Time | 5 min | [3] |
| Temperature Increase (in solution) | 17.7 °C to 21.9 °C | [3] |
Table 3: In Vivo Photothermal Therapy Parameters (Murine Model)
| Parameter | Value | Reference |
| Tumor Model | Subcutaneous Melanoma | [2] |
| Laser Wavelength | 808 nm | [1] |
| Laser Power Density | 73.4 mW/cm² | [1] |
| Irradiation Time | 8 min | [1] |
| Maximum Tumor Surface Temperature | 43.8 °C | [1] |
| Nanoparticle Administration | Intravenous or Peritumoral Injection | [1] |
| Time to PTT Post-Injection | 4 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of NIR-797-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 250 mg of PLGA and a desired amount of this compound in 5 ml of DCM.[4]
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 ml of deionized water. Heat to 85°C with occasional stirring until the PVA is fully dissolved, then allow it to cool to room temperature.[4]
-
-
Emulsification:
-
Solvent Evaporation:
-
Immediately after sonication, place the emulsion on a magnetic stirrer and stir for several hours at room temperature to allow the DCM to evaporate.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 7,000-9,000 rpm for 3 minutes to remove any large aggregates.[4]
-
Collect the supernatant and centrifuge again at 12,000 rpm for 5 minutes to pellet the nanoparticles.[4]
-
Wash the nanoparticle pellet with deionized water and re-centrifuge to remove residual PVA. Repeat this step three times.
-
Resuspend the final nanoparticle pellet in deionized water for storage at 4°C.
-
References
- 1. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with NIR-797 isothiocyanate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for experiments involving NIR-797 isothiocyanate. Address common challenges related to low fluorescence signals through our detailed FAQs, protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Conjugation & Labeling Issues
Q1: I'm seeing a very low or no fluorescence signal after conjugating this compound to my antibody. What are the possible causes?
A low fluorescence signal post-conjugation can stem from several factors, ranging from the reagents used to the reaction conditions. The most common culprits are inefficient conjugation, dye degradation, or over-labeling leading to self-quenching.
Possible Causes & Solutions:
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Incorrect Buffer pH: The isothiocyanate group reacts with primary amines (e.g., lysine (B10760008) residues) most efficiently at a pH of 8.5-9.5. A lower pH will protonate the amines, making them unreactive. | Verify the pH of your conjugation buffer (e.g., carbonate-bicarbonate buffer) before starting the reaction. Do not use amine-containing buffers like Tris or glycine, as they will compete with the antibody for the dye.[1] |
| Inactive/Hydrolyzed Dye: this compound is sensitive to moisture. The isothiocyanate group can hydrolyze to a non-reactive amine, especially when dissolved in solvents that are not anhydrous. | Use a fresh vial of the dye. Reconstitute the dye immediately before use in a high-quality, anhydrous solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). Avoid repeated freeze-thaw cycles of the dye stock solution.[2] | |
| Interfering Substances: Your antibody preparation may contain substances with primary amines (e.g., Tris, glycine, sodium azide) or stabilizing proteins (e.g., BSA, gelatin) that compete with the labeling reaction. | Purify the antibody before conjugation. Dialyze the antibody against an amine-free buffer like Phosphate-Buffered Saline (PBS) to remove interfering substances.[1][2] | |
| Insufficient Dye Concentration: The molar ratio of dye to antibody may be too low for efficient labeling. | Increase the molar excess of the dye in the reaction. A common starting point is a 10:1 to 20:1 dye-to-antibody molar ratio. This may require optimization for your specific antibody. | |
| Weak Signal Despite Good DOL | Self-Quenching (Over-labeling): Attaching too many fluorophores in close proximity can cause them to quench each other's fluorescence. This is a common issue with NIR dyes.[3][4] | Reduce the dye-to-antibody molar ratio during conjugation to achieve a lower, optimal Degree of Labeling (DOL). For most antibodies, an optimal DOL is between 2 and 10.[2][5] |
| Protein Denaturation: Harsh labeling conditions could have denatured the antibody, affecting its function and potentially the dye's fluorescence environment. | Perform the conjugation at room temperature instead of elevated temperatures and avoid vigorous vortexing. | |
| Precipitation: Over-labeling can decrease the solubility of the antibody conjugate, causing it to precipitate out of solution.[3][6] | Visually inspect the solution for precipitates. If present, try reducing the dye-to-protein ratio in future conjugations. |
Section 2: Staining & Imaging Issues
Q2: My conjugated antibody has an acceptable DOL, but I'm still getting a weak signal in my immunofluorescence/in-vivo imaging experiment. What should I check?
Even with a well-conjugated probe, suboptimal experimental conditions during the staining and imaging steps can lead to poor signal.
Possible Causes & Solutions:
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Incorrect Antibody Concentration: The concentration of the labeled antibody may be too low for detection. | Perform a titration experiment to determine the optimal concentration. For immunofluorescence, secondary antibody concentrations are typically around 1 µg/mL.[7] |
| Photobleaching: NIR dyes, while generally more stable than visible dyes, can still photobleach upon prolonged exposure to intense excitation light. | Minimize the exposure time of your sample to the excitation source. Use an anti-fade mounting medium for microscopy. Store all fluorescent reagents and stained samples protected from light.[7] | |
| Suboptimal Imaging System: The filters and detector in your imaging system may not be optimized for NIR-797. | Ensure your system has the correct filter set for NIR-797 (Excitation: ~795 nm, Emission: ~817 nm). Use a detector with high quantum efficiency in the near-infrared range (>800 nm). | |
| Tissue Autofluorescence: While lower in the NIR range, some endogenous tissue components can still fluoresce, increasing background and reducing the signal-to-noise ratio. | Use appropriate spectral unmixing techniques if available. Ensure you are using a narrow bandpass emission filter to exclude autofluorescence from shorter wavelengths. | |
| High Background Signal | Incomplete Removal of Free Dye: Unconjugated dye molecules that were not removed during purification will bind non-specifically, creating high background. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis) to ensure all free dye is removed.[5] |
| Non-Specific Antibody Binding: The antibody itself may be binding non-specifically to the sample. | Increase the stringency of your wash steps. Optimize your blocking buffer; for example, use normal serum from the same species as the secondary antibody host.[8] | |
| Incompatible Blocking Buffer: If using an anti-goat or anti-bovine secondary, avoid blocking with milk, goat serum, or BSA, which contain immunoglobulins that can cross-react.[7] | Use IgG-free BSA or fish gelatin for blocking in these cases.[7] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol outlines a general procedure for labeling an antibody with this compound.
1. Antibody & Buffer Preparation:
-
Start with a purified antibody at a concentration of 1-10 mg/mL.
-
The antibody must be in an amine-free buffer. If it is in a buffer containing Tris, glycine, or sodium azide, dialyze it extensively against 0.1 M carbonate-bicarbonate buffer (pH 9.0).[1]
-
Ensure the antibody solution is free of stabilizing proteins like BSA or gelatin.[2]
2. Dye Preparation:
-
Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
3. Conjugation Reaction:
-
Combine the antibody solution with the dissolved this compound. A common starting point is a 10-fold molar excess of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle, continuous mixing, protected from light.
4. Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted free dye. The recommended method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[2]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS. The first colored fraction to elute will be the antibody-dye conjugate. The second, slower-moving colored fraction is the free dye.
-
Collect the conjugate fraction.
5. Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
1. Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for NIR-797, which is ~795 nm (A₇₉₅).
-
Dilute the conjugate solution in PBS if necessary to ensure the absorbance readings are within the linear range of the instrument (typically < 2.0). Record the dilution factor.
2. Calculation: The DOL is calculated using the following formula:
DOL = (A₇₉₅ × ε_protein) / ((A₂₈₀ - (A₇₉₅ × CF)) × ε_dye)
Where:
-
A₇₉₅ = Absorbance of the conjugate at 795 nm.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[5]
-
ε_dye = Molar extinction coefficient of this compound at 795 nm.
-
CF = Correction Factor (A₂₈₀ / A₇₉₅) for the free dye.
Note on Quantitative Data: The molar extinction coefficient (ε_dye) and the correction factor (CF) for this compound are not consistently published. For a precise DOL, these values should be determined experimentally with the free dye. As an approximation for initial experiments, values from structurally similar dyes like DyLight 800 (ε ≈ 270,000 M⁻¹cm⁻¹; CF ≈ 0.05) can be used, but optimization will be required.
Data and Visualization
Table of Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Dye Properties | ||
| Excitation Maximum (λex) | ~795 nm | In 0.1 M phosphate (B84403) buffer, pH 7.0. |
| Emission Maximum (λem) | ~817 nm | In 0.1 M phosphate buffer, pH 7.0. |
| Conjugation Reaction | ||
| Buffer pH | 8.5 - 9.5 | Critical for efficient reaction with primary amines. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Starting point for optimization. |
| Reaction Time | 1 - 2 hours | At room temperature. |
| Conjugate Characterization | ||
| Optimal DOL for Antibodies | 2 - 10 | Balances signal strength with risk of self-quenching.[2][5] |
| Imaging Filter Sets | ||
| Excitation Filter | 785/30 nm (Center/Bandwidth) | Example; should be centered around 795 nm. |
| Dichroic Mirror | 805 nm longpass | To reflect excitation and transmit emission. |
| Emission Filter | 820 nm longpass or 832/37 nm | Longpass for maximum signal or bandpass to reduce noise. |
Diagrams
Caption: Experimental workflow from antibody preparation to final imaging.
Caption: Troubleshooting flowchart for low NIR-797 fluorescence signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 3. ulab360.com [ulab360.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Blue-Violet Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Preventing photobleaching of NIR-797 isothiocyanate conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of NIR-797 isothiocyanate conjugates. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its isothiocyanate group (-N=C=S) allows for covalent conjugation to primary amines on proteins, such as antibodies, making it a valuable tool for a variety of applications including immunofluorescence, in vivo imaging, and flow cytometry. The use of NIR fluorophores is advantageous for deep tissue imaging due to reduced light scattering and lower autofluorescence from biological samples in this spectral range.
Q2: What is photobleaching and why is it a concern for NIR-797 conjugates?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[1] For cyanine dyes like NIR-797, this process can limit the duration of imaging experiments and compromise the quantitative accuracy of the data.[1]
Q3: What are the primary causes of photobleaching for cyanine dyes like NIR-797?
The main factors contributing to the photobleaching of cyanine dyes include:
-
High-Intensity Excitation Light: Intense light increases the rate at which the fluorophore is excited, thereby increasing the probability of photochemical damage.[1]
-
Prolonged Exposure to Light: The longer the sample is illuminated, the more photons the fluorophore absorbs, leading to cumulative damage.
-
Presence of Molecular Oxygen: When excited, cyanine dyes can transition to a reactive triplet state. This triplet state can interact with molecular oxygen to produce highly reactive oxygen species (ROS), which can then chemically degrade the fluorophore.[1]
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal during image acquisition.
| Possible Cause | Suggested Solution |
| High excitation light intensity or prolonged exposure. | Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.[1] Minimize the exposure time for each image and reduce the frequency of image acquisition in time-lapse experiments. Use neutral density filters to attenuate the excitation light.[1] |
| Presence of molecular oxygen in the imaging buffer. | Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using specialized reagents that reduce phototoxicity. |
| Suboptimal imaging buffer conditions. | Ensure the pH of your imaging buffer is optimal for cyanine dye stability, which is often slightly basic (around pH 7.5).[1] |
Problem 2: Low initial fluorescence signal of the conjugate.
| Possible Cause | Suggested Solution |
| Low degree of labeling (DOL). | Optimize the conjugation reaction by adjusting the molar ratio of dye to protein. A DOL of 2-10 is generally recommended for antibodies.[2] |
| Fluorescence quenching due to over-labeling. | A high DOL (>10) can lead to self-quenching. Reduce the molar ratio of dye to protein in the conjugation reaction.[2] Purify the conjugate to remove aggregates. |
| Degradation of the dye. | Store this compound and its conjugates protected from light and at the recommended temperature (-20°C).[3] Prepare dye solutions fresh before each conjugation. |
Problem 3: High background fluorescence.
| Possible Cause | Suggested Solution |
| Non-specific binding of the conjugate. | Ensure adequate blocking of the sample (e.g., with BSA or serum). Optimize the concentration of your conjugate; higher concentrations can lead to increased non-specific binding.[3] Include thorough washing steps in your staining protocol. |
| Presence of unbound dye. | Purify the conjugate thoroughly after the labeling reaction using methods like gel filtration or dialysis to remove all unconjugated dye.[] |
| Autofluorescence of the sample or mounting medium. | Image in the NIR-I window (700-900 nm) to minimize autofluorescence from biological tissues.[3] Use a mounting medium with low background fluorescence. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol is a general guideline and may require optimization for your specific antibody.
Materials:
-
Purified antibody (1-2 mg/mL in 1X PBS, pH 7.2-7.4)[2]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 9.0)
-
Purification column (e.g., Sephadex G-25)[2]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS (pH 7.2-7.4) to remove any amine-containing buffers or stabilizers.[5] Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M (this will raise the pH to ~8.3-9.0).
-
Slowly add the calculated amount of this compound solution to the antibody solution while gently stirring. A molar ratio of dye to antibody of 10:1 is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with 1X PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody.
-
Collect the fractions and measure the absorbance at 280 nm and ~797 nm to determine the protein concentration and degree of labeling.
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.
Protocol 2: Characterization of the Conjugate (Degree of Labeling)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~797 nm (Amax).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine dyes).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of NIR-797 at its absorption maximum.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Data Presentation
Table 1: Commercial Antifade Mounting Media for NIR Fluorophores
| Product | Manufacturer | Key Features |
| ProLong Diamond Antifade Mountant | Thermo Fisher Scientific | Protects against photobleaching across the visible and near-infrared spectrum.[6] |
| VECTASHIELD® Antifade Mounting Medium | Vector Laboratories | Prevents rapid photobleaching of fluorescent proteins and dyes. |
| EverBrite™ Mounting Medium | Biotium | Contains antifade agents to reduce photobleaching during microscopy.[7] |
Table 2: Strategies to Minimize Photobleaching in Live-Cell Imaging
| Strategy | Action | Considerations |
| Reduce Light Intensity | Use lower laser power, neutral density filters, or light sources with fewer photons (e.g., LEDs).[8] | May reduce the emission signal; a balance is needed for a good signal-to-noise ratio.[8] |
| Reduce Exposure Time | Minimize incubation in light, turn off the light source between image acquisitions.[8] | Reduces the frequency of excitation-emission cycles.[8] |
| Use Antifade Reagents | Add antifade reagents to the imaging medium. | For live cells, use reagents that are non-toxic and maintain cell viability. |
| Choose Photostable Fluorophores | Select newer generation fluorophores with inherently higher photostability.[8] |
Visualizations
Caption: Mechanism of NIR-797 photobleaching and the action of antifade reagents.
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Troubleshooting logic for rapid fluorescence signal loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing NIR-797 Isothiocyanate Labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing NIR-797 isothiocyanate labeling concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound labeling process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient labeling reaction. | - Ensure the reaction buffer is at the optimal pH (typically 8.5-9.5) for the isothiocyanate-amine reaction. - Verify that the protein solution is free of amine-containing buffers (e.g., Tris) or sodium azide, which compete with the labeling reaction.[1] - Increase the molar excess of this compound to the protein. |
| Over-labeling causing self-quenching. | - Reduce the molar ratio of dye to protein in the labeling reaction. - Determine the Degree of Labeling (DOL) to ascertain if it is too high. | |
| Inaccurate measurement of DOL. | - Ensure complete removal of unconjugated dye before measuring absorbance. - Use the correct molar extinction coefficient and correction factor for this compound in the DOL calculation. | |
| Photobleaching of the dye. | - Protect the dye and labeled conjugate from light during all steps of the experiment and storage. | |
| Protein Precipitation During Labeling | High concentration of organic solvent (e.g., DMSO) used to dissolve the dye. | - Minimize the volume of the dye stock solution added to the protein solution. - Add the dye solution to the protein solution slowly and with gentle stirring. |
| Over-labeling leading to decreased solubility. | - Lower the dye-to-protein molar ratio in the conjugation reaction. | |
| Protein instability at the reaction pH. | - Perform a trial run without the dye to check for protein stability in the labeling buffer. - Consider using a lower pH and extending the reaction time, although this may reduce labeling efficiency. | |
| High Background Staining in Application | Presence of unconjugated (free) dye. | - Ensure thorough purification of the conjugate using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns to remove all unbound dye. |
| Non-specific binding of the labeled antibody. | - Optimize blocking steps in your experimental protocol (e.g., immunofluorescence, in vivo imaging). - Titrate the labeled antibody to find the optimal concentration that maximizes signal-to-noise ratio. | |
| Aggregation of the labeled protein. | - After purification, centrifuge the conjugate solution to pellet any aggregates before use. - Store the labeled protein in a buffer containing a stabilizing agent like BSA (if compatible with the application). | |
| Inconsistent Labeling Results | Variability in reaction conditions. | - Precisely control reaction parameters such as pH, temperature, and incubation time. - Prepare fresh dye stock solution for each labeling reaction as isothiocyanates can degrade in solution.[1] |
| Inaccurate protein concentration measurement. | - Accurately determine the initial protein concentration before calculating the amount of dye to be added. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound?
A1: The optimal dye-to-protein molar ratio is highly dependent on the specific protein being labeled and the desired Degree of Labeling (DOL). A common starting point is a 10- to 20-fold molar excess of dye to protein. It is recommended to perform a titration series with varying molar ratios to determine the optimal ratio for your specific application.
Q2: How do I prepare the this compound for the labeling reaction?
A2: this compound is typically a powder and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution. This stock solution should be prepared fresh immediately before use to avoid degradation of the reactive isothiocyanate group.[1]
Q3: Which buffer should I use for the labeling reaction?
A3: The labeling reaction should be performed in an amine-free buffer at a pH of 8.5-9.5. A 0.1 M sodium carbonate-bicarbonate buffer is a common choice. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[1]
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Unreacted dye can be removed by size-based separation methods. Gel filtration chromatography (e.g., using a Sephadex G-25 column), extensive dialysis against a suitable buffer, or the use of spin columns with an appropriate molecular weight cutoff are effective methods for purifying the labeled protein conjugate.
Q5: How do I determine the Degree of Labeling (DOL)?
A5: The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be calculated using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of this compound (~795 nm). The following formula is used:
Where:
-
A_max is the absorbance of the conjugate at the wavelength of maximum absorbance of the dye (~795 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of this compound at its maximum absorbance.
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.
Note: The molar extinction coefficient (ε) and the correction factor (CF) for this compound should be obtained from the manufacturer of the dye.
Q6: What is the ideal DOL for my application?
A6: The ideal DOL depends on the application. For many applications, a DOL of 2-5 is often a good target. Higher DOLs can lead to increased brightness but also risk self-quenching of the fluorophores and potential alteration of the protein's biological activity. It is recommended to test conjugates with different DOLs to find the optimal one for your specific experiment.
Experimental Protocols
Detailed Methodology for Antibody Labeling with this compound
This protocol provides a general procedure for labeling an antibody with this compound. The amounts can be scaled as needed.
Materials:
-
Antibody of interest (2-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the antibody solution is at a concentration of at least 2 mg/mL in an amine-free buffer.
-
If the buffer contains amines (e.g., Tris) or sodium azide, dialyze the antibody against the Labeling Buffer overnight at 4°C.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).
-
Slowly add the dissolved dye to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.
-
Collect the fractions containing the labeled antibody (these will be colored).
-
-
Characterization:
-
Measure the absorbance of the purified labeled antibody at 280 nm and ~795 nm.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formula provided in the FAQs.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Logical troubleshooting flow for low or no signal in labeling experiments.
References
NIR-797 isothiocyanate aggregation issues and solutions
Welcome to the technical support center for NIR-797 isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting common issues related to dye aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
This compound is a near-infrared (NIR) fluorescent dye commonly used for labeling proteins and other biomolecules.[1] Like many cyanine (B1664457) dyes with large, hydrophobic planar structures, this compound has a strong tendency to self-assemble and form aggregates in aqueous solutions through intermolecular forces like π-π stacking. This aggregation is a concentration-dependent process and is exacerbated by the dye's low solubility in aqueous buffers.[2][]
Q2: How does aggregation affect my experimental results?
Dye aggregation can significantly compromise your results in several ways:
-
Fluorescence Quenching: Aggregation often leads to self-quenching, where the fluorescence intensity of the dye is dramatically reduced. This results in a low or undetectable signal from your labeled molecule.[4]
-
Inaccurate Quantification: The altered absorbance spectrum of aggregated dye can interfere with the accurate determination of the degree of labeling (DOL).
-
Precipitation: Aggregation of the dye can induce precipitation of the labeled protein, leading to sample loss.
-
Altered Biological Activity: Excessive labeling or aggregation on the surface of a protein can alter its native structure and function, potentially abolishing its biological activity (e.g., an antibody's ability to bind its antigen).[4]
Q3: What is the difference between H-aggregates and J-aggregates?
These terms describe different geometric arrangements of dye molecules in an aggregate, which have distinct effects on the dye's absorption spectrum.
-
H-aggregates (hypsochromic) are typically formed by a face-to-face stacking of dye molecules. This arrangement leads to a blue-shift (a shift to a shorter wavelength) in the absorption maximum and is often associated with significant fluorescence quenching.[5][6]
-
J-aggregates (bathochromic) involve an edge-to-edge arrangement. This often results in a sharp, intense absorption band that is red-shifted (shifted to a longer wavelength) compared to the monomer.[5][6][7]
Q4: Should I choose a sulfonated or non-sulfonated cyanine dye?
The choice depends on your application and the sensitivity of your protein to organic solvents.
-
Non-sulfonated dyes (like standard this compound) have lower water solubility and typically require an organic co-solvent like DMSO or DMF for dissolution before being added to the aqueous labeling reaction.[][8]
-
Sulfonated dyes contain sulfonate groups that dramatically increase their water solubility.[1][8] This makes them less prone to aggregation in aqueous buffers and eliminates the need for organic co-solvents, which can be beneficial for proteins that are sensitive to DMSO or DMF.[]
Troubleshooting Guide
Issue 1: Low or no fluorescence signal after labeling.
| Possible Cause | Solution |
| Fluorescence Quenching due to Aggregation | This is a common issue with cyanine dyes. A high dye-to-protein ratio can cause dye molecules to aggregate on the protein's surface.[4] Solution: Perform a titration experiment to find the optimal, lower dye-to-protein molar ratio (start with a range of 3:1 to 10:1). |
| Protein Degradation | The labeling conditions (e.g., pH, temperature) may have caused the protein to degrade. Solution: Handle the protein gently, keep it on ice when not reacting, and consider adding protease inhibitors. |
| Incorrect Buffer pH | Isothiocyanate labeling requires a basic pH (8.5-9.0) to ensure the target primary amines on the protein are deprotonated and reactive. Acidic conditions will inhibit the reaction.[9] Solution: Ensure your labeling buffer is freshly prepared at pH 8.5-9.0. A carbonate-bicarbonate buffer is standard. |
| Inactive Dye | The isothiocyanate group is moisture-sensitive and can be hydrolyzed over time, rendering it unable to react. Solution: Always use fresh, high-quality dye. Prepare the stock solution in anhydrous DMSO immediately before the labeling reaction. Store the solid dye desiccated at -20°C. |
Issue 2: The protein precipitates during or after the labeling reaction.
| Possible Cause | Solution |
| Dye-Induced Precipitation | Adding a high concentration of the hydrophobic NIR-797 dye from a DMSO stock can cause the protein to precipitate out of the aqueous buffer. Solution: Add the dye solution to the protein solution very slowly, in small aliquots, while gently stirring.[7] Reduce the overall dye-to-protein ratio. |
| Protein Instability | The protein itself may be unstable at the concentration or in the buffer conditions required for labeling. Solution: Optimize the labeling buffer by adding stabilizers like glycerol (B35011). Perform the reaction at a lower temperature (4°C) for a longer duration (e.g., overnight).[5] |
| Suboptimal Buffer | The pH or ionic strength of the buffer may be close to the protein's isoelectric point (pI), where it is least soluble. Solution: Change the pH of the labeling buffer, ensuring it remains in the optimal range for the reaction (pH 8.5-9.0). Adjust the salt concentration. |
Issue 3: High background signal in my assay (e.g., flow cytometry, microscopy).
| Possible Cause | Solution |
| Unbound Free Dye | Incomplete removal of the unreacted this compound after the labeling reaction is a primary cause of high background. Solution: Use a robust purification method. Size-exclusion chromatography (gel filtration) is highly effective at separating the larger labeled protein from the smaller, unreacted dye molecules.[10] Spin columns are a faster alternative.[5] |
| Non-Specific Binding | The dye-protein conjugate may be binding non-specifically to other components in your assay. This can be exacerbated by high labeling density. Solution: Optimize the dye-to-protein ratio to avoid over-labeling. Ensure you are using appropriate blocking buffers (e.g., BSA, serum) in your experimental protocol. |
Data and Properties
Table 1: Solubility and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 880.14 g/mol | [11] |
| Solubility in DMSO | 35 mg/mL (39.77 mM) | [11] |
| Solubility in Ethanol | Soluble | [1][12] |
| Solubility in Aqueous Buffer | Poorly soluble; prone to aggregation | [] |
| Excitation Maximum (λex) | ~795 nm | |
| Emission Maximum (λem) | ~817 nm |
Experimental Protocols
Protocol: General Protein Labeling with this compound
This protocol provides a general workflow for conjugating this compound to a protein via primary amines (e.g., lysine (B10760008) residues).
1. Protein Preparation:
-
The protein solution should be at a concentration of 2-10 mg/mL.
-
The buffer must be free of primary amines. Buffers containing Tris or glycine (B1666218) are not suitable as they will compete in the reaction.[9][10][13]
-
A suitable buffer is 0.1 M sodium carbonate-bicarbonate buffer, pH 8.5-9.0.[9]
-
If the protein is in an incompatible buffer, dialyze it against the labeling buffer overnight at 4°C.[10][13]
2. Dye Preparation:
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[5] Vortex briefly to ensure it is fully dissolved.
-
This stock solution is sensitive to hydrolysis and should be used immediately. Do not store aqueous solutions of the dye.[11]
3. Labeling Reaction:
-
Calculate the volume of dye stock solution needed for your desired dye-to-protein molar excess. A starting point of a 10-fold molar excess is recommended.
-
While gently stirring the protein solution, add the calculated volume of dye stock solution slowly and in small aliquots.
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
4. Purification of the Conjugate:
-
The goal is to separate the labeled protein from unreacted dye and any protein aggregates.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most effective method. Use a column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[10] The labeled protein will elute first, followed by the smaller, free dye molecules.[10]
-
Spin Columns: For smaller sample volumes, desalting spin columns offer a rapid alternative for dye removal.[5]
5. Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).
-
Store the final conjugate protected from light at 4°C. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[5]
Visual Guides
Diagram: Troubleshooting Logic for Low Fluorescence
Caption: Troubleshooting workflow for low fluorescence signal.
Diagram: Protein Labeling and Purification Workflow
Caption: Standard workflow for protein labeling and purification.
Diagram: The Concept of Dye Aggregation and Quenching
Caption: Dye monomers fluoresce, while aggregates can self-quench.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. issstindian.org [issstindian.org]
- 6. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorous Soluble Cyanine Dyes for Visualizing Perfluorocarbons in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ajuronline.org [ajuronline.org]
- 13. researchgate.net [researchgate.net]
Solving NIR-797 isothiocyanate solubility problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with NIR-797 isothiocyanate. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] It is sparingly soluble in aqueous buffers. For most applications, it is recommended to first prepare a concentrated stock solution in anhydrous DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the lyophilized this compound powder in anhydrous DMSO to a concentration of 1-10 mg/mL. It may be necessary to use sonication to fully dissolve the compound. Store the stock solution at -20°C or -80°C, protected from light and moisture. Limiting freeze-thaw cycles is also recommended to maintain the quality of the dye.
Q3: What is the stability of this compound in different solutions?
A3: Stock solutions of this compound in anhydrous DMSO are stable for at least one month at -20°C and up to six months at -80°C when stored properly. The isothiocyanate group is susceptible to hydrolysis in aqueous solutions, and its stability is pH-dependent. Generally, isothiocyanates are more stable in neutral to slightly acidic conditions and less stable in basic conditions. For aqueous working solutions, it is best to prepare them fresh before use.
Q4: Can I use this compound for protein labeling?
A4: Yes, this compound is a cyanine (B1664457) dye designed for labeling proteins and other molecules containing primary amine groups.[1][2] The isothiocyanate group reacts with amines to form a stable thiourea (B124793) linkage.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture, which can affect its solubility.
-
Solution: Ensure that the vial is at room temperature before opening to prevent condensation. Use anhydrous DMSO for reconstitution. Gentle warming and vortexing or sonication can aid in dissolution.
Issue 2: The solution of this compound appears cloudy or shows precipitates after dilution in an aqueous buffer.
-
Possible Cause 1: Poor solubility in the aqueous buffer. this compound has limited solubility in aqueous solutions and can precipitate when the concentration of the organic solvent is too low.
-
Solution: Minimize the volume of the DMSO stock solution added to the aqueous buffer. The final concentration of DMSO should be kept as low as possible, but high enough to maintain solubility. It is often recommended to add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.
-
-
Possible Cause 2: Aggregation of the dye. Cyanine dyes, including NIR-797, have a tendency to form aggregates in aqueous solutions, which can lead to precipitation and fluorescence quenching.
-
Solution: To minimize aggregation, work with dilute solutions whenever possible. The inclusion of a small amount of non-ionic surfactant, such as Tween-20 (0.01-0.1%), in the aqueous buffer can sometimes help to prevent aggregation.
-
Issue 3: Low or no fluorescence signal after labeling a protein.
-
Possible Cause 1: Inefficient labeling reaction. The labeling efficiency can be affected by the pH of the reaction buffer, the concentration of the dye and protein, and the presence of competing amine-containing substances.
-
Solution: The labeling reaction should be performed in an amine-free buffer with a pH between 8.5 and 9.5. Buffers such as sodium carbonate or sodium bicarbonate are commonly used. Ensure that the protein solution is free from other amine-containing compounds like Tris or glycine. Optimize the molar ratio of dye to protein; a 10-20 fold molar excess of the dye is a good starting point.
-
-
Possible Cause 2: Fluorescence quenching. This can occur if the dye molecules are too close to each other on the protein (self-quenching) or due to the local environment on the protein.
-
Solution: Reduce the molar excess of the dye during the labeling reaction to achieve a lower degree of labeling. A typical target degree of labeling is 2-5 dye molecules per protein.
-
-
Possible Cause 3: Photobleaching. Exposure to intense light can cause irreversible damage to the fluorophore.
-
Solution: Protect the dye and its conjugates from light whenever possible by using amber vials and covering samples with aluminum foil. During fluorescence imaging, use the lowest possible excitation power and exposure time.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 35 mg/mL | |
| Ethanol | Soluble | [1][2] |
| Water | Sparingly soluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions | Reference |
| Lyophilized Powder | -20°C | Up to 12 months | Desiccated, protected from light | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protected from light and moisture | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protected from light and moisture |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the vial and/or sonicate the solution until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protein Labeling with this compound
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) at a concentration of 1-10 mg/mL.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~795 nm (for NIR-797).
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Decision tree for troubleshooting this compound issues.
References
Improving signal-to-noise ratio in NIR-797 isothiocyanate imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in NIR-797 isothiocyanate imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a near-infrared fluorescent dye commonly used for labeling proteins and antibodies. The isothiocyanate reactive group allows for covalent conjugation to primary amines on target molecules. Its spectral properties make it well-suited for in vivo imaging due to reduced tissue autofluorescence in the near-infrared window.[1][2]
-
Excitation Maximum (λex): ~795 nm
-
Emission Maximum (λem): ~817 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)[3]
Q2: What are the primary sources of background noise in NIR-797 imaging?
High background noise is a common issue that can significantly decrease the signal-to-noise ratio. The primary sources include:
-
Tissue Autofluorescence: Endogenous fluorophores in the tissue can emit light in the NIR spectrum, obscuring the signal from the NIR-797 probe.[4][5][6]
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Diet-Induced Autofluorescence: Standard rodent chow contains chlorophyll (B73375) and other compounds that generate strong autofluorescence in the gastrointestinal tract.[4][5][6]
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Non-Specific Probe Accumulation: Poorly conjugated or non-targeted probes can accumulate in tissues like the liver and spleen, leading to high background signal.[7]
-
Suboptimal Imaging Parameters: Incorrectly set excitation and emission filters, or excessive exposure times, can increase background noise.
Q3: My fluorescent signal is weak. What are the potential causes?
A weak fluorescent signal can arise from several factors throughout the experimental workflow:
-
Inefficient Antibody/Protein Conjugation: A low degree of labeling will result in a weak signal. This can be caused by suboptimal reaction conditions (e.g., pH, temperature) or poor quality of the dye or antibody.[8][9]
-
Photobleaching: Although NIR dyes are generally more stable than those in the visible spectrum, prolonged exposure to the excitation light can still cause fading of the fluorescent signal.[10][11]
-
Fluorescence Quenching: Over-labeling an antibody can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence emission.[9] The local chemical environment can also cause quenching.[10]
-
Poor Probe Bioavailability/Targeting: The conjugated probe may not be effectively reaching the target site due to rapid clearance, aggregation, or poor binding affinity.
-
Incorrect Imaging Settings: Using a microscope objective with a low numerical aperture or setting the magnification too high can result in lower light collection and a weaker signal.[11]
Troubleshooting Guides
Issue 1: High Background Signal and Low Signal-to-Noise Ratio
This is one of the most common challenges in in vivo NIR imaging. The following steps can help identify and mitigate the source of high background.
Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for high background signal.
Quantitative Impact of Interventions on Signal-to-Background Ratio (SBR)
| Intervention | Typical Improvement in SBR | Reference |
| Switching from Chow to Purified Diet | >2 orders of magnitude reduction in background autofluorescence | [4][5][6] |
| Excitation at >760 nm vs. 670 nm | Significant SBR improvement | [4][5] |
| Emission in NIR-II (>1000 nm) vs. NIR-I | Significant SBR improvement | [4][5] |
| Use of Targeted vs. Non-Targeting Probes | 2.5-fold enhancement in tumor fluorescence intensity | [7] |
Issue 2: Weak or No Fluorescent Signal from the Target
A faint signal can be due to problems with the probe itself or the imaging setup.
Factors Contributing to Weak Signal
Caption: Key factors contributing to a weak fluorescent signal.
Troubleshooting Steps for Weak Signal:
-
Verify Probe Labeling:
-
Calculate the Fluorophore-to-Protein (F/P) ratio after conjugation. An optimal F/P ratio is crucial; too low results in a weak signal, and too high can cause quenching and reduced antibody function.[8]
-
Run the conjugate on a gel or use spectroscopy to confirm successful labeling.
-
-
Optimize Imaging Parameters:
-
Use an objective with the highest possible numerical aperture to maximize light collection.[11]
-
Minimize the total magnification to increase image brightness.[11]
-
Ensure the excitation and emission filters are correctly matched to NIR-797's spectral profile.
-
Increase the exposure time, but be mindful of potential photobleaching.
-
-
Control for Photobleaching:
-
Minimize the specimen's exposure to light before imaging.
-
Acquire images efficiently to reduce total irradiation time.
-
Use an anti-fade mounting medium for ex vivo slide analysis.
-
-
Confirm Target Availability and Probe Binding:
-
Use a positive control with known high target expression to validate the probe.
-
Perform in vitro binding assays (e.g., flow cytometry, immunofluorescence on cells) to confirm the conjugated antibody retains its binding affinity.
-
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent labeling of an antibody with this compound.
Experimental Workflow for Antibody Conjugation
Caption: Workflow for this compound antibody conjugation.
Materials:
-
Purified antibody (2-10 mg/mL, free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Purification Column: Sephadex G-25 or similar gel filtration column
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the purified antibody against the Conjugation Buffer overnight at 4°C to remove any interfering amine-containing substances and to adjust the pH.[12][13]
-
Dye Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Adjust the antibody concentration to 2-5 mg/mL with Conjugation Buffer. b. While gently vortexing the antibody solution, add a calculated amount of the dissolved NIR-797 dye. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.[9] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: a. Equilibrate a Sephadex G-25 column with PBS, pH 7.4. b. Apply the reaction mixture to the column. c. Elute with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the unconjugated free dye.[9] d. Collect the fractions containing the labeled antibody.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~795 nm (for NIR-797). b. Calculate the degree of labeling (F/P ratio).
Protocol 2: Reducing Diet-Induced Autofluorescence for In Vivo Imaging
-
Animal Acclimatization: Upon arrival, house mice under standard conditions for a brief acclimatization period (3-5 days) on standard chow.
-
Dietary Switch: At least one week prior to the planned imaging session, switch the animals from standard chow to a purified, low-fluorescence diet. These diets are formulated to lack chlorophyll and other fluorescent components.[4][5]
-
Housing: Maintain the animals on the purified diet with ad libitum access to food and water for the entire duration of the study, including the pre-imaging week and throughout the imaging period.
-
Verification: Before injecting the fluorescent probe, it is advisable to perform a baseline imaging session on a control mouse to confirm that the background autofluorescence from the gut has been significantly reduced compared to animals on a standard chow diet.[5]
References
- 1. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 4. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
- 12. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Technical Support Center: Handling Spectral Overlap with NIR-797 Isothiocyanate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for managing spectral overlap when using NIR-797 isothiocyanate and spectrally similar dyes.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a concern with this compound?
Spectral overlap, or bleed-through, occurs when the emission spectrum of one fluorophore is detected in the channel designated for another.[1][2] this compound has a broad emission tail that can extend into the detection channels of other near-infrared dyes. This crosstalk can lead to false-positive signals, inaccurate quantification of fluorescence intensity, and misinterpretation of experimental results, particularly in multicolor analysis.[3]
Q2: I'm seeing signal in my Alexa Fluor 750 channel from cells stained only with this compound. Is this spectral overlap?
Yes, this is a classic example of spectral overlap. This compound (spectrally similar to Alexa Fluor 790) has an emission peak around 814-817 nm, but its emission spectrum can be broad enough to spill into the detection channel for dyes like Alexa Fluor 750, which has an emission peak around 775 nm.[4][5] This necessitates a correction procedure to ensure the signal in the Alexa Fluor 750 channel is genuinely from that dye.
Q3: What are the primary methods to correct for spectral overlap?
There are two main techniques, depending on the experimental platform:
-
Compensation: This is a mathematical correction used in flow cytometry to subtract the percentage of spectral spillover from one fluorophore into another's detector.[1][6]
-
Spectral Unmixing: This is a computational algorithm used in fluorescence microscopy to separate the emission spectra of multiple fluorophores from a composite signal, based on their unique spectral signatures.[7][8]
Q4: What is the difference between compensation and spectral unmixing?
Use compensation for flow cytometry, where data is acquired from discrete detectors for each fluorophore. Use spectral unmixing for imaging applications (e.g., confocal microscopy) where a full emission spectrum is collected for each pixel, allowing for more sophisticated computational separation.
Q5: How important are single-stain controls?
They are absolutely critical. For both compensation and spectral unmixing, single-stain controls are required for every fluorophore in your experiment.[6][9][10] These controls, where a sample is stained with only one fluorophore, are used to define the exact amount of spillover (for compensation) or to establish the pure spectral signature or "fingerprint" of each dye (for spectral unmixing).
Q6: My cells have low antigen expression. What can I use for bright single-stain controls?
For weakly expressed targets, antibody-capture beads can be used to create bright, reliable single-stain controls.[6][9] These beads bind to the antibodies in your panel, providing a strong positive signal that is essential for accurate compensation calculations. Ensure the fluorophore on the antibody used with the beads is the same as the one in your experiment.[9]
Troubleshooting Guides
Troubleshooting Compensation in Flow Cytometry
-
Problem: My compensated data shows populations that are "overcompensated" (appear skewed with negative values) or "undercompensated" (still show a correlation or "swoosh" on the plot).[1]
-
Possible Cause 1: Incorrect single-stain controls. The positive control may not be bright enough, or the negative control may have different autofluorescence.
-
Solution 1: Ensure your single-stain positive control is at least as bright as any signal you expect in your fully stained sample.[9] Use the same cell type or beads for both the positive and negative populations within a single-stain control to ensure autofluorescence is matched.[9]
-
Possible Cause 2: Tandem dye degradation. Tandem dyes like APC-Cy7 can degrade with exposure to light, altering their emission spectrum.
-
Solution 2: Always use the exact same vial and batch of tandem dye for your compensation control as for your experimental sample. Prepare stained samples fresh and protect them from light.
-
-
Problem: I have high background fluorescence in my unstained control.
-
Possible Cause: High cellular autofluorescence.
-
Solution: If autofluorescence is a problem, you can run an unstained control and use it to establish a reference spectrum for autofluorescence in a spectral unmixing experiment. Some modern spectral analysis software can subtract the autofluorescence signature.
-
Troubleshooting Spectral Unmixing in Microscopy
-
Problem: The unmixed image has significant artifacts or looks noisy.
-
Possible Cause 1: Inaccurate reference spectra. The single-stain controls used to build the spectral library were not imaged under the exact same conditions as the experimental sample.
-
Solution 1: Acquire your reference spectra from your single-stain controls using the identical microscope settings (laser power, gain, pinhole, pixel dwell time, etc.) as your multi-labeled specimen.
-
Possible Cause 2: The signal-to-noise ratio is too low. Weak fluorescent signals are difficult for the algorithm to accurately separate from background noise.
-
Solution 2: Optimize your staining protocol and imaging parameters to achieve a brighter signal. Ensure you collect enough photons for a robust signal.
-
Possible Cause 3: More fluorophores are present than detection channels used.
-
Solution 3: For a successful unmixing, the number of spectral detection channels must be equal to or greater than the number of fluorophores in the sample.[11]
-
Data Presentation
Spectral Properties of NIR-797 and Overlapping Dyes
The table below summarizes the spectral characteristics of this compound and other common near-infrared fluorophores that may cause spectral overlap. Note that this compound is spectrally very similar to Alexa Fluor 790.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with NIR-797 |
| This compound | ~795 | ~817 | N/A |
| Alexa Fluor 790 | ~784 | ~814 | N/A (Spectrally similar) |
| Alexa Fluor 750 | ~749 | ~775 | High |
| Cy7™ | ~750 | ~776 | High |
| APC-Cy7 | ~650 (APC) / ~755 (Cy7) | ~780 | Moderate to High |
| APC-Fire™ 750 | ~650 (APC) / ~748 | ~775 | Moderate to High |
Data compiled from multiple sources.[4][5][12][13] Exact spectral characteristics can vary slightly depending on the conjugation partner and solvent environment.
Mandatory Visualizations
References
- 1. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 2. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 3. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Panel Builder [app.fluorofinder.com]
- 6. Compensation Controls | McGovern Medical School [med.uth.edu]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. abacusdx.com [abacusdx.com]
- 11. microscopist.co.uk [microscopist.co.uk]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing Non-Specific Binding of NIR-797 Isothiocyanate Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with NIR-797 isothiocyanate conjugates. Our goal is to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding of this compound conjugates can arise from several factors:
-
Electrostatic Interactions: The charge of the dye or the conjugated molecule can lead to binding with oppositely charged molecules or surfaces in the sample.
-
Hydrophobic Interactions: The hydrophobic nature of the NIR-797 dye can cause it to bind to hydrophobic regions of proteins or other cellular components.[1]
-
Antibody-Related Issues: If the conjugate is an antibody, its concentration may be too high, or the antibody itself may exhibit cross-reactivity with off-target proteins.[2][3][4]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes, cells, or tissues can lead to high background signals.[4]
-
Dye Aggregation: NIR dyes can form aggregates, which may bind non-specifically to the sample.[1]
-
Unbound Dye: Incomplete removal of unconjugated this compound after the labeling reaction can result in high background fluorescence.
Q2: Which blocking agent is best for minimizing non-specific binding of NIR-797 conjugates?
A2: The choice of blocking agent is critical for reducing non-specific binding. While several options are available, their effectiveness can vary depending on the application.
-
Bovine Serum Albumin (BSA): Commonly used, but it can sometimes be a source of background in the near-infrared spectrum.[1][5] It is crucial to use high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies.
-
Casein and Non-Fat Dry Milk: These are cost-effective and generally effective blocking agents.[5][6] However, milk-based blockers may contain endogenous biotin, which can interfere with avidin-biotin detection systems, and phosphoproteins that can be problematic in phosphorylation studies.[5][6]
-
Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated for fluorescent and NIR applications and may offer superior performance by being protein-free or containing optimized blocking agents.[5][7][8][9][10]
-
Fish Gelatin: This can be a good alternative as it is less likely to cross-react with mammalian antibodies.[7][11]
It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay to achieve the highest signal-to-noise ratio.[5]
Q3: What is the optimal dye-to-protein ratio for this compound conjugation?
A3: The optimal dye-to-protein (or degree of labeling) ratio is a balance between achieving a strong signal and avoiding issues like protein aggregation and reduced antibody affinity. While the ideal ratio can vary depending on the specific protein, a general starting point for near-infrared fluorophore conjugation is a molar excess of the dye to the protein. For similar NHS ester conjugations, ratios of 4:1 (fluorophore to protein) have been shown to be effective.[12] It is advisable to perform small-scale test conjugations with varying molar ratios (e.g., 3:1, 10:1, and 30:1) to determine the optimal degree of labeling for your specific antibody and application.[13] Over-labeling can lead to self-quenching of the dye and potential precipitation of the conjugate.[13]
Q4: How can I remove unconjugated this compound after the conjugation reaction?
A4: Removing unbound dye is crucial to minimize background fluorescence. Several methods can be used for purification:
-
Size-Exclusion Chromatography (Gel Filtration): This is a common and effective method for separating the larger labeled antibody from the smaller, unbound dye molecules.[12][]
-
Dialysis: This technique can also be used to remove small, unbound dye molecules, although it may be less efficient than chromatography.[]
-
Centrifugal Purification Devices: These devices use a membrane with a specific molecular weight cut-off to separate the larger conjugate from the smaller unbound dye.[15][16]
Q5: Can tissue autofluorescence interfere with NIR-797 signal, and how can it be minimized?
A5: Yes, some tissues exhibit natural autofluorescence in the near-infrared spectrum, which can contribute to background signal.[17][18][19] Here are some strategies to minimize its impact:
-
Use a Purified Diet for In Vivo Imaging: For animal studies, switching to a purified or chlorophyll-free diet can significantly reduce autofluorescence from the gastrointestinal tract.[17][18][19]
-
Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the specific NIR-797 signal from the broader autofluorescence signal.
-
Autofluorescence Quenching Reagents: Commercial quenching agents can be applied to tissue sections to reduce autofluorescence.[20] Sudan Black B can also be used, although it may not be as effective for all types of autofluorescence.[20]
-
Wavelength Selection: Shifting the excitation and emission wavelengths further into the NIR-II window (1000-1700 nm) can reduce autofluorescence, though this depends on the specific properties of your dye and imaging system.[17][18][19]
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during experiments with this compound conjugates.
Guide 1: High Background Signal
High background can obscure your specific signal and make data interpretation difficult.[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Antibody concentration too high | Perform a titration of your NIR-797 conjugated antibody to find the optimal concentration that provides a good signal-to-noise ratio.[2][4] Start with a range of dilutions (e.g., 1:50 to 1:800).[1] |
| Inadequate blocking | Optimize your blocking step. Try different blocking agents (e.g., BSA, casein, commercial NIR blockers), increase the concentration of the blocking agent, or extend the incubation time.[2][4][21] |
| Insufficient washing | Increase the number and duration of wash steps to more effectively remove unbound and non-specifically bound conjugates.[1][3] Consider adding a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer.[22][23][24] |
| Presence of unbound dye | Ensure your conjugate is properly purified after the labeling reaction to remove all free this compound. Consider re-purifying your conjugate if you suspect contamination. |
| Dye aggregation | Centrifuge your conjugate solution at high speed before use to pellet any aggregates.[1] |
| Tissue autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If it is high, implement strategies to reduce it as described in the FAQ section.[2] |
Guide 2: Weak or No Signal
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Low antibody concentration | Increase the concentration of your NIR-797 conjugated antibody. |
| Inefficient conjugation | Verify the conjugation reaction conditions. Ensure the pH of the reaction buffer is optimal for the isothiocyanate reaction (typically pH 9.0-9.5). Use fresh, high-quality this compound. |
| Low degree of labeling | Consider increasing the molar excess of this compound during the conjugation reaction to achieve a higher dye-to-protein ratio. |
| Inactive antibody | Ensure that the antibody was not damaged during the conjugation or purification process. Test the binding of the unlabeled antibody to confirm its activity. |
| Photobleaching | Minimize the exposure of your conjugate to light during storage and experimental procedures. |
| Incorrect filter sets | Verify that the excitation and emission filters on your imaging system are appropriate for NIR-797. |
Experimental Protocols
General Antibody Conjugation Protocol with this compound
This protocol provides a general guideline. Optimization may be required for your specific antibody.
-
Antibody Preparation:
-
Prepare this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 9.0-9.5 using a 0.1 M sodium carbonate-bicarbonate buffer.[26]
-
Calculate the required volume of the this compound solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of dye to antibody is recommended.[27]
-
Slowly add the dye solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal purification device with an appropriate molecular weight cut-off.[12][]
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of NIR-797 (around 797 nm).
-
Blocking and Washing Protocol for Immunofluorescence
-
Blocking:
-
After fixation and permeabilization of your cells or tissue, incubate the sample in a blocking buffer for at least 1 hour at room temperature.
-
A common blocking buffer consists of 1-5% BSA or 5-10% normal serum from the same species as the secondary antibody in PBS. For NIR applications, consider using a commercial NIR-specific blocking buffer.[5]
-
-
Antibody Incubation:
-
Dilute the NIR-797 conjugated antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate the sample with the primary antibody solution for the recommended time and temperature (e.g., overnight at 4°C).
-
-
Washing:
Visualizations
Caption: A typical experimental workflow for immunofluorescence using NIR-797 conjugates.
Caption: A decision tree for troubleshooting high background signals in NIR imaging experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. sinobiological.com [sinobiological.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. thomassci.com [thomassci.com]
- 9. Blocking Buffers | Rockland [rockland.com]
- 10. Blocking Buffer for Fluorescent Western Blotting (2X) | ABIN6953293 [antibodies-online.com]
- 11. biotium.com [biotium.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 15. nanocomposix.com [nanocomposix.com]
- 16. fortislife.com [fortislife.com]
- 17. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. vectorlabs.com [vectorlabs.com]
- 21. arp1.com [arp1.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. biotium.com [biotium.com]
- 24. licorbio.com [licorbio.com]
- 25. drmr.com [drmr.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. benchchem.com [benchchem.com]
Effect of pH on NIR-797 isothiocyanate conjugation efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the conjugation efficiency of NIR-797 isothiocyanate. It is intended for researchers, scientists, and drug development professionals utilizing this near-infrared dye for labeling proteins, antibodies, and other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to primary amines?
A basic pH, typically in the range of 8.5 to 9.5, is optimal for the conjugation reaction.[1][2] This is because the primary target of the isothiocyanate group (-N=C=S) is a non-protonated primary amine (-NH2), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein.[1] A basic environment ensures these amine groups are deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon atom of the isothiocyanate group.[1]
Q2: Why is a basic pH crucial for the reaction?
The reaction mechanism relies on the nucleophilic addition of the amine to the isothiocyanate.[1] The reactivity of a primary amine is dependent on its protonation state, which is governed by its pKa value and the pH of the solution. At a pH below its pKa, the amine group is predominantly in its protonated, non-reactive ammonium (B1175870) form (-NH3+). At a pH above its pKa, it exists in its deprotonated, nucleophilic form (-NH2).[1] Since the ε-amino group of lysine has a pKa of around 10.5 and the N-terminal α-amino group has a pKa around 8.9, a pH of 8.5-9.5 provides a good balance for deprotonating these key reactive sites without causing potential damage to the protein.[1]
Q3: What happens if the reaction pH is too low?
If the pH is too low (e.g., neutral or acidic), the conjugation efficiency will be significantly reduced. This is because the majority of the primary amine groups on the target molecule will be protonated (-NH3+), rendering them non-nucleophilic and unable to react with the isothiocyanate group.[1] In some cases, isothiocyanates can react with thiol groups (e.g., on cysteine residues) at a lower pH range of 6-8, but this reaction forms a less stable dithiocarbamate (B8719985) linkage compared to the stable thiourea (B124793) bond formed with amines.[1][3] For some antibody-dye conjugates, a very acidic pH (e.g., pH 4) can lead to aggregation and degradation of the conjugate.[4][5]
Q4: Can the pH be too high? What are the risks?
While a basic pH is required, an excessively high pH (e.g., >10) can be detrimental. High pH can lead to the degradation of the isothiocyanate reagent itself through hydrolysis.[2] Furthermore, many proteins, particularly antibodies, can be sensitive to extreme pH values, which may cause denaturation, loss of biological activity, or aggregation.[6] Therefore, it is crucial to optimize the pH within the recommended 8.5-9.5 range.[1][2]
Q5: What buffers are recommended for the conjugation reaction?
Carbonate-bicarbonate buffer (0.1 M, pH 9.0-9.5) and borate (B1201080) buffer (100 mM, pH 8.0-9.0) are commonly used for isothiocyanate conjugation reactions.[1][7] It is critical to use amine-free buffers. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the this compound, thereby inhibiting the conjugation.[6] Similarly, solutions containing sodium azide (B81097) should be avoided as it can also interfere with the reaction.[6] If your protein is in an incompatible buffer, it must be exchanged into a suitable conjugation buffer via dialysis or gel filtration prior to the experiment.[6]
Troubleshooting Guide
Issue: Low or No Conjugation of this compound
If you are experiencing poor labeling efficiency, follow these troubleshooting steps to diagnose and resolve the issue.
1. Verify Reaction Buffer pH
-
Question: Did you measure the pH of your conjugation buffer immediately before use?
-
Action: The pH of buffers like sodium carbonate can change upon storage.[6] Always prepare fresh buffer or confirm the pH of stored buffer just before starting the conjugation. The optimal range is typically 8.5-9.5.[1][2]
2. Check for Amine-Containing Contaminants
-
Question: Is your protein sample dissolved in a buffer containing Tris, glycine, or other primary amines?
-
Action: These substances will compete for the dye. Purify your protein sample by dialyzing against an appropriate amine-free buffer (e.g., carbonate-bicarbonate or borate buffer) before starting the conjugation.[6]
3. Assess Reagent Quality and Molar Ratio
-
Question: Is the this compound fresh? Was it protected from light and moisture?
-
Action: Isothiocyanates are sensitive to hydrolysis. Use a fresh vial or a properly stored aliquot of the dye. Dissolve the dye in an anhydrous solvent like DMSO or DMF immediately before use.[1][6] Also, ensure you are using a sufficient molar excess of the dye to the protein (a 10 to 20-fold molar excess is a common starting point).[8]
4. Review Reaction Time and Temperature
-
Question: Were the reaction time and temperature adequate?
-
Action: Most labeling reactions are performed at room temperature for 1-4 hours or overnight at 4°C.[1] If efficiency is low, you can try extending the incubation time. Increasing the temperature can also improve yields, but be cautious as it may also increase the rate of side reactions or protein degradation.[1]
Quantitative Data Summary
The efficiency of isothiocyanate conjugation is critically dependent on pH. The table below summarizes the recommended pH ranges for different reactions involving isothiocyanates.
| Target Functional Group | pH Range | Predominant Reaction / Outcome | Stability of Linkage | Reference |
| Primary Amine (-NH2) | 8.5 - 9.5 | Optimal for Thiourea bond formation (Recommended) | Stable | [1],[2] |
| Primary Amine (-NH2) | 7.0 - 8.5 | Sub-optimal reaction; slower kinetics due to amine protonation | Stable | [2] |
| Thiol (-SH) | 6.0 - 8.0 | Dithiocarbamate formation (potential side reaction) | Less Stable | [3],[1] |
| Any | < 6.0 | Very low to no reaction with amines; potential for conjugate aggregation | - | [4],[5] |
| Any | > 10.0 | Risk of isothiocyanate hydrolysis and protein denaturation | - | [6],[2] |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general workflow. The molar ratio of dye to protein and incubation times should be optimized for each specific application.
1. Preparation of Protein and Buffer a. Dissolve the protein (e.g., an antibody) to be labeled in an amine-free buffer at a concentration of 2-10 mg/mL. b. The recommended buffer is 0.1 M sodium carbonate-bicarbonate, pH 9.0.[6][9] Ensure the buffer is freshly prepared.[6] c. If the protein is in a buffer containing amines (like Tris) or sodium azide, it must be dialyzed extensively against the conjugation buffer before proceeding.[6]
2. Preparation of this compound Solution a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Prepare a stock solution of the dye (e.g., 1 mg/mL or 10 mM) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6] This solution should be prepared fresh immediately before use.[6]
3. Conjugation Reaction a. While gently stirring the protein solution, slowly add the calculated amount of the this compound solution. A starting point for optimization is a 10-fold molar excess of dye to protein.[8] b. Protect the reaction mixture from light by wrapping the vial in aluminum foil. c. Incubate the reaction at room temperature for 2 hours or overnight at 4°C with continuous gentle stirring.[1][8]
4. Stopping the Reaction and Purification a. The reaction can be stopped by adding an amine-containing buffer (e.g., Tris or NH4Cl to a final concentration of 50 mM) to quench any unreacted dye.[6] b. Separate the NIR-797-protein conjugate from unreacted free dye and other byproducts. This is typically achieved by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[9]
5. Characterization of the Conjugate a. Determine the concentration of the protein and the incorporated dye by measuring the absorbance of the conjugate solution at 280 nm (for the protein) and the absorbance maximum of NIR-797 (approx. 797 nm). b. Calculate the degree of labeling (DOL), also known as the dye-to-protein ratio, to characterize the final conjugate.
Visual Guides
Caption: Effect of pH on the reactivity of primary amines with isothiocyanate.
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab-IR700 for Near-Infrared Photoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. timothyspringer.org [timothyspringer.org]
NIR-797 isothiocyanate stability in different buffers
This technical support center provides guidance on the stability of NIR-797 isothiocyanate in various buffers, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Stability of this compound in Different Buffers
The stability of this compound, like other isothiocyanates, is critically dependent on the buffer composition, pH, temperature, and storage conditions. The isothiocyanate group (-N=C=S) is susceptible to hydrolysis in aqueous environments, which can lead to a loss of reactivity and conjugation efficiency.
General Stability Considerations:
-
pH: Isothiocyanates are generally more stable at slightly acidic to neutral pH and show increased rates of hydrolysis at alkaline pH. For conjugation reactions with primary amines (e.g., lysine (B10760008) residues on proteins), a pH range of 8.5-9.5 is often optimal for the reaction itself, but this elevated pH can also accelerate the degradation of the dye in the aqueous buffer.[1] Therefore, a compromise must be found, or the conjugation time at high pH should be minimized.
-
Buffer Composition: Buffers containing nucleophilic functional groups, especially primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with isothiocyanate chemistry as they will compete with the target molecule for reaction with the dye.[1] Phosphate-buffered saline (PBS), borate (B1201080), and carbonate/bicarbonate buffers are more suitable choices. However, studies on other isothiocyanates have shown that the degradation rate can be faster in buffered solutions compared to deionized water, suggesting that buffer components can catalyze hydrolysis.[2][3]
-
Temperature: Higher temperatures generally accelerate the degradation of isothiocyanates.[4] For long-term storage of the solid dye, -20°C is recommended. Once dissolved, especially in aqueous buffers, solutions should be used immediately or stored at -80°C for short periods.
-
Light: As a fluorescent dye, this compound is sensitive to light and should be protected from excessive exposure to prevent photobleaching.[5]
Quantitative Stability Data
Table 1: Estimated Stability of this compound in Common Buffers at 4°C
| Buffer (0.1 M) | pH | Estimated Half-life (in solution) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | Hours to Days | Moderate stability. Suitable for short-term storage of conjugates. |
| Borate Buffer | 8.5 | Hours | Commonly used for conjugation; higher pH accelerates hydrolysis. |
| Carbonate-Bicarbonate Buffer | 9.2 | Minutes to Hours | Optimal for amine labeling, but dye has very limited stability. |
Table 2: Influence of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature | Estimated Impact on Stability | Recommendations |
| 37°C | Significant degradation within hours. | Avoid for storage; suitable for short incubation periods only. |
| Room Temperature (20-25°C) | Moderate degradation over several hours. | Prepare fresh solutions and use promptly. |
| 4°C | Slower degradation; stable for short-term use (hours to a few days). | Recommended for temporary storage during an experiment. |
| -20°C | Good stability for weeks to a month in an appropriate solvent (e.g., anhydrous DMSO). | Suitable for short to medium-term stock solution storage. |
| -80°C | Excellent stability for up to 6 months in an appropriate solvent. | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to determine the stability of this compound in a buffer of choice.
Objective: To quantify the degradation of this compound over time in a specific buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Buffer of interest (e.g., PBS, Borate, Carbonate)
-
Spectrophotometer or plate reader capable of measuring absorbance in the NIR range (approx. 795 nm)
-
Constant temperature incubator or water bath
-
Microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution should be prepared fresh.
-
Prepare Working Solutions: Dilute the DMSO stock solution into the test buffer(s) to a final concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically an initial absorbance of 0.5 - 1.0 at λmax ≈ 795 nm).
-
Incubation: Aliquot the working solutions into separate tubes or wells for each time point and condition (e.g., different temperatures).
-
Time-Point Measurements:
-
Immediately measure the absorbance of the "time zero" sample at the absorbance maximum of NIR-797 (approx. 795 nm).
-
Incubate the remaining samples at the desired temperature(s).
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample and measure its absorbance at the same wavelength.
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each buffer and temperature condition.
-
The decrease in absorbance over time is indicative of dye degradation.
-
Calculate the percentage of remaining dye at each time point relative to the time zero measurement.
-
The half-life (t½) of the dye in each condition can be calculated from the degradation curve.
-
Troubleshooting Guides and FAQs
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Degraded Dye: The isothiocyanate group has hydrolyzed. 2. Incorrect Buffer pH: pH is too low for efficient reaction with amines. 3. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). 4. Low Dye-to-Protein Ratio: Insufficient amount of dye used. | 1. Use freshly prepared dye solutions. Store stock solutions properly (-80°C in anhydrous DMSO). 2. Use a conjugation buffer with a pH between 8.5 and 9.5 (e.g., borate or carbonate buffer). 3. Perform buffer exchange of your protein into a suitable buffer like PBS or borate buffer before conjugation. 4. Optimize the molar ratio of dye to protein (start with a 10-20 fold molar excess of dye). |
| High Background Fluorescence | 1. Non-specific Binding: The dye or conjugated molecule is binding non-specifically to other components.[6] 2. Unbound Dye: Free, unreacted dye has not been sufficiently removed. 3. Dye Aggregation: Cyanine (B1664457) dyes can form aggregates, which may bind non-specifically.[6] | 1. Use a blocking agent (e.g., BSA) in your buffers. Optimize washing steps. 2. Use size exclusion chromatography (e.g., a desalting column) or dialysis to remove all unbound dye after the conjugation reaction. 3. Centrifuge the conjugated sample to pellet any large aggregates before use. Consider using a small amount of a non-ionic detergent (e.g., Tween-20) in your buffers to reduce aggregation. |
| Photobleaching (Signal Fades Quickly) | 1. Excessive Light Exposure: The sample is being exposed to high-intensity light for prolonged periods.[5] | 1. Minimize the exposure of the dye and conjugates to light. Use low light settings during microscopy and acquire images efficiently. Use an anti-fade mounting medium if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? A: The solid powder should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO should be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q2: Can I use a Tris buffer for my conjugation reaction? A: No. Tris buffer contains primary amines that will react with the isothiocyanate group, significantly reducing the efficiency of conjugation to your target molecule.[1]
Q3: What is the optimal pH for conjugating this compound to an antibody? A: For reaction with lysine residues on an antibody, a pH of 8.5 to 9.5 is generally recommended to ensure the amino groups are deprotonated and reactive.[1] Carbonate-bicarbonate or borate buffers are suitable for this purpose. However, be aware that the dye's stability decreases at higher pH, so the reaction time should be optimized.
Q4: How can I remove unreacted this compound after conjugation? A: The most effective methods are size exclusion chromatography (e.g., using a desalting column like Sephadex G-25) or extensive dialysis against a suitable buffer (e.g., PBS). This is crucial for reducing background signal in subsequent applications.
Q5: My NIR-797 conjugate appears to have precipitated. What could be the cause? A: This could be due to several factors, including over-labeling of the protein (too high a dye-to-protein ratio), which can reduce its solubility, or aggregation of the dye itself. Try reducing the molar excess of the dye in your conjugation reaction and centrifuge your final conjugate to remove any precipitates before use.
Visualizations
Caption: Workflow for this compound conjugation to a protein.
Caption: Troubleshooting logic for common conjugation issues.
References
Quenching of NIR-797 isothiocyanate fluorescence and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of fluorescence quenching of NIR-797 isothiocyanate and to offer practical solutions for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) family. Its isothiocyanate group allows for covalent labeling of primary amines on biomolecules such as antibodies, proteins, and peptides. Its fluorescence in the NIR window (excitation ~795 nm, emission ~817 nm) is advantageous for in vivo imaging due to reduced autofluorescence from biological tissues and deeper tissue penetration.[1][2]
Q2: What is fluorescence quenching and why is it a concern for this compound?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, this can lead to reduced signal-to-noise ratios, lower sensitivity in assays, and inaccurate quantification. Understanding and mitigating quenching is crucial for obtaining reliable and reproducible experimental results.
Q3: What are the common causes of this compound fluorescence quenching?
A3: The primary causes of fluorescence quenching for this compound and other cyanine dyes include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in aqueous environments, dye molecules can form non-fluorescent H-aggregates.[3]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light, often mediated by reactive oxygen species.
-
Environmental Effects: Factors such as solvent polarity, pH, and the presence of certain ions can influence fluorescence intensity.
-
Interaction with Quenchers: Dynamic or static quenching can occur through interactions with molecules like molecular oxygen or certain amino acid residues in labeled proteins.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the quenching of this compound fluorescence.
Issue 1: Weak or No Fluorescence Signal After Labeling
| Possible Cause | Suggested Solution |
| Inefficient Labeling | - Verify the reactivity of the isothiocyanate group. Ensure the dye has been stored properly (at -20°C, protected from light and moisture)[2]. - Optimize the labeling reaction conditions, particularly the pH of the reaction buffer (typically pH 8.3-9.0 for isothiocyanate reactions with primary amines). |
| Aggregation-Caused Quenching (ACQ) | - Reduce the dye-to-protein labeling ratio. High degrees of labeling can lead to self-quenching[3]. - Perform labeling and subsequent experiments in buffers containing organic co-solvents (e.g., DMSO, DMF) to reduce dye aggregation. Note that the final concentration of the organic solvent should be compatible with the biomolecule's stability. |
| Precipitation of Labeled Conjugate | - After labeling, ensure the conjugate is fully solubilized. If precipitation is observed, consider using a more hydrophilic cyanine dye or modifying the buffer conditions (e.g., adding stabilizing agents). |
| Incorrect Instrument Settings | - Confirm that the excitation and emission wavelengths on the fluorescence instrument are set correctly for this compound (λex ~795 nm; λem ~817 nm in 0.1 M phosphate (B84403) buffer, pH 7.0)[4]. |
Issue 2: Rapid Fading of Fluorescence Signal During Imaging (Photobleaching)
| Possible Cause | Suggested Solution |
| High Excitation Light Intensity | - Reduce the power of the excitation source (laser or lamp). - Use neutral density filters to attenuate the excitation light. |
| Long Exposure Times | - Minimize the duration of light exposure by using shorter integration times and acquiring images only when necessary. |
| Presence of Molecular Oxygen | - Use a commercial antifade mounting medium for fixed samples. These often contain oxygen scavengers[5]. - For live-cell imaging, consider using specialized imaging media with reduced phototoxicity. |
| Inherent Photostability of the Dye | - If photobleaching remains a significant issue, consider encapsulating the dye in nanoparticles (e.g., PLGA) to enhance its photostability[6]. |
Issue 3: Inconsistent Fluorescence Intensity Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Buffer Composition | - Maintain consistent buffer conditions (pH, ionic strength, solvent polarity) across all experiments, as these can influence the fluorescence quantum yield. The fluorescence of some heptamethine cyanines is pH-sensitive[7][8][9][10][11]. |
| Temperature Fluctuations | - Ensure all measurements are performed at a constant and controlled temperature. Fluorescence intensity can be temperature-dependent. A study on NIR-797 showed that fluorescence intensity can increase with temperature[6]. |
| Dye Degradation | - Prepare fresh solutions of the dye and labeled conjugates for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. Isothiocyanates can be unstable in aqueous media over time[12][13]. |
Data Presentation
Photophysical Properties of this compound
The following table summarizes the known photophysical properties of this compound.
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | 795 nm | 0.1 M Phosphate Buffer (pH 7.0) | [4] |
| Emission Maximum (λem) | 817 nm | 0.1 M Phosphate Buffer (pH 7.0) | [4] |
Template for Experimental Determination of Photophysical Properties
| Solvent | Dielectric Constant | Refractive Index (η) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) |
| Methanol | 32.7 | 1.329 | User Determined | User Determined |
| Ethanol | 24.6 | 1.361 | User Determined | User Determined |
| DMSO | 46.7 | 1.479 | User Determined | User Determined |
| PBS (pH 7.4) | ~80 | ~1.335 | User Determined | User Determined |
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a reference standard with a known quantum yield (e.g., Indocyanine Green (ICG) in DMSO, Φf = 0.13).
Materials:
-
This compound
-
Reference standard (e.g., ICG)
-
Spectroscopic grade solvents (e.g., DMSO, Methanol, Ethanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard in the desired solvent.
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of this compound:
Φsample = Φstandard * (Gradsample / Gradstandard) * (η2sample / η2standard)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Visualizations
Caption: Major pathways for fluorescence quenching of this compound.
Caption: Troubleshooting workflow for low fluorescence signal from this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A ring-fluorinated heptamethine cyanine dye: synthesis, photophysical properties, and vapochromic properties in response to ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00962B [pubs.rsc.org]
- 12. Fluorescence lifetime-based tumor contrast enhancement using an EGFR antibody labeled near infrared fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. References | ISS [iss.com]
Validation & Comparative
NIR-797 Isothiocyanate vs. IRDye 800CW: A Comparative Guide for Western Blotting
For researchers, scientists, and drug development professionals employing Western blotting, the choice of near-infrared (NIR) fluorescent dyes is critical for achieving high sensitivity and quantitative accuracy. This guide provides a detailed comparison of two commonly used NIR dyes: NIR-797 isothiocyanate and IRDye 800CW. This analysis is based on their physicochemical properties, antibody labeling chemistries, and established Western blotting protocols.
Executive Summary
Both this compound and IRDye 800CW operate in the 800 nm channel of the near-infrared spectrum, offering significant advantages over traditional visible fluorophores and chemiluminescence. These benefits include higher signal-to-noise ratios due to reduced autofluorescence from biological samples and membranes, and a wider linear dynamic range for more accurate protein quantification.
The primary distinction between these two dyes lies in their reactive chemistry. This compound utilizes an isothiocyanate group to label primary amines on antibodies, while IRDye 800CW employs an N-hydroxysuccinimide (NHS) ester for the same purpose. This difference in reactivity influences the antibody labeling protocol, particularly the optimal pH for the conjugation reaction. While both are effective for Western blotting, the availability of comprehensive application support and a wider range of pre-labeled antibodies for IRDye 800CW may be a consideration for some users.
Physicochemical and Spectral Properties
A clear understanding of the fundamental properties of each dye is essential for designing and executing fluorescence-based experiments. The following table summarizes the key characteristics of this compound and IRDye 800CW.
| Property | This compound | IRDye 800CW NHS Ester |
| Excitation Maximum (λex) | ~795 nm | ~774 nm (in PBS)[1] |
| Emission Maximum (λem) | ~817 nm | ~789 nm (in PBS)[1] |
| Reactive Group | Isothiocyanate | N-hydroxysuccinimide (NHS) ester |
| Target for Labeling | Primary amines (e.g., lysine (B10760008) residues) | Primary amines (e.g., lysine residues) |
| Resulting Bond | Thiourea | Amide |
| Molecular Weight | ~880.14 g/mol | ~1166.20 g/mol [2] |
Performance in Western Blotting
IRDye 800CW is widely recognized for its high sensitivity and low background in Western blotting applications.[3][4] Manufacturer application notes and numerous publications demonstrate its suitability for quantitative Western blotting, enabling the detection of low-abundance proteins.[4][5] The use of IRDye 800CW in the 800 nm channel is often recommended for detecting the less abundant protein in a two-color Western blot, as this channel typically has the lowest membrane autofluorescence.[3]
This compound , as a cyanine-based NIR dye, is also expected to provide high sensitivity and a good signal-to-noise ratio. The performance of antibodies labeled with isothiocyanate dyes is well-established in various immunoassays. However, specific quantitative data on its performance in Western blotting applications, such as limits of detection or comparisons of signal intensity to other NIR dyes, is limited in publicly available resources.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative protocols for antibody labeling and Western blotting using these two dyes.
Antibody Labeling Protocols
The primary difference in the application of these two dyes begins with the antibody labeling process, which is dictated by their respective reactive groups.
1. This compound Antibody Labeling Protocol (General)
This protocol is a general guideline for labeling antibodies with isothiocyanate-based dyes.
-
Antibody Preparation: Dialyze the antibody against a carbonate-bicarbonate buffer (pH 9.0-9.5) to remove any amine-containing buffers (like Tris) and to achieve the optimal pH for the labeling reaction. The antibody concentration should be 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Slowly add the dissolved dye to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unconjugated dye by gel filtration (e.g., Sephadex G-25) or dialysis against an appropriate storage buffer (e.g., PBS with a stabilizer).
2. IRDye 800CW NHS Ester Antibody Labeling Protocol
This protocol is based on the manufacturer's recommendations for their protein labeling kits.[2]
-
Antibody Preparation: Exchange the antibody into an amine-free buffer, such as 1X PBS, at a pH of 8.5. The antibody concentration should be 1-2 mg/mL.
-
Dye Preparation: Reconstitute the IRDye 800CW NHS ester in DMSO or water.
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution. The recommended dye-to-protein molar ratio for IgG antibodies is typically between 2:1 and 6:1.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting spin column or dialysis.
Western Blotting Workflow
The following diagram illustrates a typical workflow for a fluorescent Western blot experiment.
A typical workflow for near-infrared Western blotting.
Detailed Western Blotting Protocol
This protocol is a general guideline and may require optimization for specific primary antibodies and targets.
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer or a 5% non-fat dry milk solution in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. The optimal dilution must be determined empirically. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to four times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the NIR-797- or IRDye 800CW-conjugated secondary antibody in the blocking buffer. A starting dilution of 1:10,000 to 1:20,000 is recommended.[6] Incubate the membrane for 1 hour at room temperature with gentle agitation, protected from light.
-
Final Washing: Wash the membrane three to four times for 5-10 minutes each with TBST, protected from light.
-
Imaging: Scan the membrane using a digital imaging system equipped with a laser or light-emitting diode (LED) excitation source and filters appropriate for the 800 nm channel.
Logical Relationships in Antibody Labeling
The choice between isothiocyanate and NHS ester chemistry for antibody labeling involves considering factors such as reaction pH, stability of the reactive group, and the desired final conjugate.
Decision pathway for antibody labeling chemistry.
References
A Head-to-Head Battle in the Near-Infrared: NIR-797 Isothiocyanate vs. Alexa Fluor 790 for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides an in-depth comparison of two prominent NIR dyes: NIR-797 isothiocyanate and Alexa Fluor 790. By examining their spectral properties, performance characteristics, and application protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific imaging needs.
In the realm of fluorescence microscopy, the near-infrared spectrum offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios. Both this compound and Alexa Fluor 790 are reactive dyes designed for covalent labeling of proteins and other molecules, making them valuable tools for a range of applications, from immunofluorescence to in vivo imaging.
At a Glance: Key Spectroscopic and Performance Parameters
A direct comparison of the fundamental properties of this compound and Alexa Fluor 790 reveals distinct characteristics that influence their suitability for different microscopy applications.
| Property | This compound | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~795 | ~782-784[1] |
| Emission Maximum (nm) | ~817 | ~805-814[1] |
| Quantum Yield | ~0.437 (in solution) | ~0.11 (for spectrally similar iFluor 800) |
| Reactive Group | Isothiocyanate | N-hydroxysuccinimidyl (NHS) ester |
| Target for Conjugation | Primary amines | Primary amines |
Note: Quantum yield can be highly dependent on the local environment and conjugation state. The provided values serve as a general reference.
Performance in Microscopy: Brightness, Photostability, and Signal-to-Noise Ratio
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While specific extinction coefficients for both dyes are not consistently reported across all vendors, the significantly higher quantum yield of this compound in solution suggests the potential for greater intrinsic brightness. However, the performance of Alexa Fluor dyes is renowned for its consistency and brightness in conjugated forms.[2]
Photostability: The Alexa Fluor family of dyes is widely recognized for its superior photostability compared to many other fluorophores.[2] This increased resistance to photobleaching allows for longer exposure times and more robust imaging, which is particularly crucial for demanding applications like time-lapse imaging and 3D reconstruction. While information on the photostability of this compound is less documented in comparative studies, its performance in this regard is a critical factor for researchers to consider based on their experimental requirements.
Signal-to-Noise Ratio: A high signal-to-noise ratio is paramount for achieving clear and quantifiable fluorescence images. This is influenced by the brightness of the fluorophore and the level of background fluorescence. Both NIR-797 and Alexa Fluor 790 operate in a spectral region where cellular autofluorescence is inherently low, contributing to a better signal-to-noise ratio compared to visible-range fluorophores.[3] The ultimate signal-to-noise ratio in a specific experiment will depend on factors such as the expression level of the target protein, the degree of labeling of the antibody, and the imaging system's sensitivity.
Experimental Protocols: A Guide to Application
The following sections provide detailed methodologies for antibody conjugation and immunofluorescence staining using both this compound and Alexa Fluor 790.
Antibody Conjugation
The covalent labeling of antibodies with fluorescent dyes is a fundamental step for immunofluorescence applications. Both this compound and Alexa Fluor 790 NHS ester react with primary amines (e.g., on lysine (B10760008) residues) on the antibody.
Workflow for Antibody Conjugation:
Caption: General workflow for antibody conjugation with amine-reactive dyes.
Detailed Protocol for Antibody Conjugation with this compound:
-
Antibody Preparation:
-
Start with a purified antibody solution (1-2 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will interfere with the reaction.
-
Adjust the pH of the antibody solution to 9.0 by adding a small volume of 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, slowly add the dissolved this compound. A typical starting molar ratio of dye to antibody is 10:1 to 20:1, but this should be optimized for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.
-
-
Purification:
-
Separate the antibody-dye conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).
-
Detailed Protocol for Antibody Conjugation with Alexa Fluor 790 NHS Ester:
-
Antibody Preparation:
-
Prepare the antibody in a similar manner to the NIR-797 protocol, ensuring it is in an amine-free buffer at a concentration of 1-2 mg/mL.
-
Adjust the pH to 8.3-8.5 using 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Allow the vial of Alexa Fluor 790 NHS ester to warm to room temperature.
-
Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody is typically between 5:1 and 15:1.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using a spin column or gel filtration column as described for NIR-797.
-
-
Characterization:
-
Calculate the DOL by measuring the absorbance at 280 nm and ~784 nm.
-
Immunofluorescence Staining of Cultured Cells
This protocol outlines a general procedure for staining fixed and permeabilized cultured cells with antibody conjugates of either NIR-797 or Alexa Fluor 790.
Workflow for Immunofluorescence Staining:
References
Navigating the Near-Infrared Spectrum: A Comparative Guide to Alternatives for NIR-797 Isothiocyanate
In the rapidly advancing field of in vivo imaging, the selection of the appropriate fluorescent probe is critical for achieving high sensitivity and deep tissue penetration. Near-infrared (NIR) dyes, operating within the "NIR window" (700-1700 nm), are indispensable tools for researchers, scientists, and drug development professionals. This region is advantageous due to the reduced absorption of light by biological components like hemoglobin and water, and lower tissue autofluorescence, which together enable clearer imaging at greater depths.[1][2][3]
NIR-797 isothiocyanate is a cyanine (B1664457) dye used for labeling proteins and other biomolecules for NIR imaging, with excitation and emission maxima around 795 nm and 817 nm, respectively.[4][5] While effective, a range of alternative dyes have been developed, offering potential improvements in brightness, photostability, and in vivo performance. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to facilitate informed decision-making for your research needs.
Quantitative Comparison of Key NIR Dyes
The performance of a fluorescent dye is determined by several key photophysical parameters. A dye's brightness is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).[6] Photostability is also crucial for applications requiring long or repeated exposure to light. The following table summarizes these key metrics for this compound and its leading alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages |
| This compound | ~795[4] | ~817[4] | Not readily available | Not readily available | Effective for protein labeling. |
| IRDye 800CW | ~774[7] | ~789[7] | ~240,000[7][8] | 0.05 - 0.12[9] | High photostability and brightness; widely used for in vivo imaging.[7][10] |
| Alexa Fluor 790 | ~782[7] | ~805[7] | ~260,000[7] | Not readily available | High photostability; part of the well-characterized Alexa Fluor family.[7] |
| DyLight 800 | ~777 | ~794[11] | ~270,000[11] | Not readily available | Spectrally similar to IRDye 800CW; high extinction coefficient.[11] |
| Indocyanine Green (ICG) | ~790-805[9] | ~810-830[9] | ~200,000[9] | 0.01 - 0.02 (in blood)[9] | FDA-approved for clinical use; strong NIR-II tail emission.[2][12] |
| Cy7 | ~750[7] | ~776[7] | ~250,000[7] | ~0.28[13] | Well-established dye with high extinction coefficient. |
Note: Spectral characteristics and quantum yield can vary depending on the solvent, pH, and conjugation partner.
In-Depth Look at the Alternatives
IRDye 800CW: This dye is a leading alternative for high-performance in vivo imaging. It is known for its exceptional brightness and high photostability.[9][10] Its N-hydroxysuccinimide (NHS) ester form is widely used for covalently labeling primary and secondary amino groups on proteins and antibodies.[8] Studies have shown that antibody conjugates of IRDye 800CW exhibit stronger tumor-targeting signals and lower non-specific uptake compared to ICG conjugates.[14]
Alexa Fluor 790: As part of the renowned Alexa Fluor family, this dye is characterized by its strong fluorescence and high photostability.[7][15] It serves as a robust alternative to traditional cyanine dyes, offering reliable performance for applications like western blotting and fluorescence microscopy.[16]
DyLight 800: This dye is spectrally very similar to IRDye 800CW and is used in similar applications, including fluorescence microscopy and in vivo imaging.[11] It boasts a high molar extinction coefficient, contributing to its brightness.
Indocyanine Green (ICG): ICG holds a unique position as it is the only NIR dye in this list approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications like monitoring cardiac output and retinal angiography.[2][12] However, it suffers from drawbacks such as concentration-dependent aggregation, a short half-life in circulation, and relatively low quantum yield and photostability.[9][17]
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments involving the conjugation and application of these NIR dyes.
Protocol 1: Covalent Labeling of Antibodies with NHS Ester Dyes
This protocol provides a general framework for conjugating NHS ester-functionalized dyes (e.g., IRDye 800CW NHS Ester) to antibodies.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.5).
-
IRDye 800CW NHS Ester (or other NHS-ester dye).[8]
-
High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., spin desalting column or dialysis equipment).
Procedure:
-
Prepare the Antibody: Dissolve the antibody in a phosphate (B84403) buffer (e.g., 1x PBS) at pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris) or preservatives like sodium azide, as they will compete for reaction with the NHS ester.
-
Prepare the Dye: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10-20 mg/mL.[8]
-
Conjugation Reaction: Add a calculated amount of the dye solution to the antibody solution. A common starting point for an IgG antibody (~160 kDa) is a dye-to-protein molar ratio between 2:1 and 4:1. Incubate the reaction for 2 hours at room temperature, protected from light.[8]
-
Purification: Remove unconjugated "free" dye from the labeled antibody. This can be achieved using a spin desalting column for small volumes or by extensive dialysis against PBS for larger volumes.[8]
-
Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength (~774 nm for IRDye 800CW) and the protein's absorbance at 280 nm. The dye's contribution to the 280 nm signal must be accounted for using a correction factor (e.g., 3% for IRDye 800CW).[8]
Protocol 2: In Vivo Tumor Imaging in a Murine Model
This protocol outlines a typical procedure for evaluating the tumor-targeting capabilities of a NIR dye-conjugated antibody in a mouse xenograft model.[9]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice).
-
Human cancer cell line (e.g., HER-2-positive breast cancer cells).[14]
-
Dye-conjugated antibody (prepared as in Protocol 1).
-
Sterile, biocompatible vehicle (e.g., PBS).
-
In vivo imaging system equipped for NIR detection.
Procedure:
-
Animal Model Preparation: Subcutaneously implant cancer cells into the flank or shoulder of the mice. Allow the tumors to grow to a palpable size (e.g., 5-10 mm diameter) before commencing the imaging study.[9]
-
Probe Administration: Dissolve the dye-conjugated antibody in sterile PBS. Administer the probe to the mice via intravenous (tail vein) injection.
-
In Vivo Imaging:
-
Anesthetize the mice using a controlled isoflurane-oxygen mixture.[1]
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h) to monitor the probe's biodistribution and tumor accumulation.[1][18]
-
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-target background region (e.g., muscle) over time. Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.
Visualization of Workflows and Pathways
To better illustrate the processes involved in NIR imaging, the following diagrams have been generated using Graphviz.
Caption: Targeted imaging workflow from antibody binding to signal detection.
Caption: General experimental workflow for in vivo tumor imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. scbt.com [scbt.com]
- 5. NIR-797异硫氰酸酯 suitable for fluorescence, ≥70% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. licorbio.com [licorbio.com]
- 9. benchchem.com [benchchem.com]
- 10. ld.ru [ld.ru]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Applications of indocyanine green based near-infrared fluorescence imaging in thoracic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Near-infrared dye IRDye800CW-NHS coupled to Trastuzumab for near-infrared II fluorescence imaging in tumor xenograft models of HER-2-positive breast cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Panel Builder [app.fluorofinder.com]
- 17. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
A Head-to-Head Comparison of NIR-797 Isothiocyanate Conjugates for Biological Imaging
For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorophore is a critical step in designing sensitive and reliable in vivo and in vitro imaging experiments. NIR-797 isothiocyanate is a cyanine (B1664457) dye that has gained attention for its utility in labeling biomolecules, particularly for applications requiring deep tissue penetration and low autofluorescence. This guide provides an objective comparison of this compound with other common NIR dyes, supported by available data and detailed experimental protocols to aid in the validation of its biological activity.
Near-infrared (NIR) imaging, typically conducted between 700 and 900 nm, offers significant advantages for biological studies. Light in this region can penetrate deeper into biological tissues with less absorption and scattering compared to visible light, and it minimizes autofluorescence from endogenous molecules, leading to a better signal-to-noise ratio. This compound, with its isothiocyanate reactive group, allows for the stable covalent labeling of proteins and other biomolecules through the formation of a thiourea (B124793) bond with primary amines.
Performance Comparison of NIR Dyes
Choosing the optimal NIR dye depends on several key photophysical parameters. While direct head-to-head comparisons under identical conditions are not always available in the literature, this table summarizes the reported properties of this compound and two common alternatives, Alexa Fluor 790 and ICG-sulfo-OSu.
| Property | This compound | Alexa Fluor 790 | ICG-sulfo-OSu |
| Maximum Excitation (nm) | ~795[1] | ~782[2] | ~795[3] |
| Maximum Emission (nm) | ~817[1] | ~805[2] | ~807[3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Data not available | ~260,000[2] | Data not available for sulfo-OSu derivative; ICG is ~200,000 |
| Quantum Yield (Φ) | Data not available | Data not available | Data not available for sulfo-OSu derivative; ICG is low in aqueous solutions |
| Relative Photostability | Good (in nanoparticle formulation) | High[2] | Moderate |
Note: The exact spectral characteristics and performance of these dyes can vary depending on the conjugation partner, degree of labeling, and the solvent environment. The data presented here is collated from various sources and should be used as a relative benchmark. Alexa Fluor dyes are generally reported to be more photostable than their Cy dye counterparts.[2][4]
Validating the Biological Activity of this compound Conjugates
A crucial aspect of using dye conjugates in biological research is to ensure that the labeling process does not impair the function of the biomolecule. This involves confirming that the conjugate retains its binding affinity and biological activity.
A study involving folate-conjugated magnetic albumin nanospheres labeled with NIR-797 (FA-NIR 797-MAN) demonstrated the successful validation of the conjugate's biological activity.[5] The study showed that the FA-NIR 797-MAN exhibited low cytotoxicity in KB cells (a human nasopharyngeal epidermal carcinoma cell line) as determined by an MTT assay.[5] Furthermore, both in vitro and in vivo experiments confirmed that the conjugate retained its high selective affinity for folate receptor-positive tumors, demonstrating that the biological targeting function of the folate ligand was preserved after conjugation.[5]
Experimental Protocols
Here are detailed methodologies for key experiments related to the use and validation of this compound conjugates.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the general procedure for labeling an antibody with this compound. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody.
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody Solution: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add the desired molar excess of the this compound solution. Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Separate the antibody-dye conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~795 nm (for the dye).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the this compound conjugate on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound conjugate. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vivo Near-Infrared Fluorescence Imaging
This protocol outlines a general workflow for in vivo imaging in a tumor-bearing mouse model using an this compound-labeled targeting agent (e.g., an antibody or peptide).
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous xenograft)
-
This compound conjugate sterilely filtered in PBS
-
In vivo fluorescence imaging system with appropriate excitation and emission filters
-
Anesthesia
Procedure:
-
Pre-injection Imaging: Anesthetize the animal and acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.
-
Injection: Administer the this compound conjugate via an appropriate route (e.g., tail vein injection).
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.
-
Ex Vivo Analysis: At the final time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other regions of interest over time to assess targeting efficacy and clearance kinetics.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows.
Caption: Workflow for conjugation and validation of this compound conjugates.
Caption: General workflow for in vivo near-infrared fluorescence imaging.
Caption: Conceptual diagram of a NIR-797 antibody conjugate interacting with a cell surface receptor.
References
- 1. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 4. benchchem.com [benchchem.com]
- 5. Folate/NIR 797-Conjugated Albumin Magnetic Nanospheres: Synthesis, Characterisation, and In Vitro and In Vivo Targeting Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Near-Infrared Cyanine Dyes: Quantum Yield and Photophysical Properties
For researchers, scientists, and drug development professionals working in areas such as in vivo imaging, flow cytometry, and fluorescence microscopy, the selection of a suitable near-infrared (NIR) fluorescent probe is a critical decision that significantly influences experimental outcomes. Among the various classes of fluorophores, cyanine (B1664457) dyes are widely employed for their high molar extinction coefficients and tunable photophysical properties. A key parameter in evaluating the performance of these dyes is their fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescence. This guide provides a comparative overview of the quantum yield of NIR-797 isothiocyanate and other commonly used cyanine dyes like Cy7 and Indocyanine Green (ICG), supported by experimental data and standardized protocols.
Quantitative Comparison of Cyanine Dye Quantum Yields
The fluorescence quantum yield of cyanine dyes is highly sensitive to their molecular structure and local environment.[1] Factors such as solvent viscosity, polarity, temperature, and conjugation to biomolecules can significantly alter the quantum yield. For instance, increased solvent viscosity or binding to macromolecules can restrict intramolecular motion, reducing non-radiative decay pathways and thereby increasing the quantum yield.[1] The following table summarizes the reported quantum yields for several common NIR cyanine dyes. It is important to consider the specified conditions when comparing these values.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | ~795 | ~817 | Not Reported | 0.1 M Phosphate (B84403) Buffer (pH 7.0) |
| Cy7 | 743-750 | 767-773 | ~0.30 | Aqueous Buffer[1] |
| Sulfo-Cy7 | ~750 | ~773 | High | Aqueous Buffer[1] |
| IR-783 | 782 | 810 | ~0.084 | Methanol[2][3] |
| Indocyanine Green (ICG) | 789 | 813 | 0.05 | Ethanol[4] |
| Indocyanine Green (ICG) | 780 | 820 | 0.029 | Water[5] |
| Indocyanine Green (ICG) | ~805 | - | 0.12 - 0.14 | Fetal Bovine Serum (FBS), Whole Blood[5] |
| Various Cy7 Derivatives | 693-817 | - | Varies widely | Methanol or PBS[6] |
Experimental Protocol for Relative Quantum Yield Determination
The relative method is a widely used approach for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1]
Principle:
The quantum yield of a sample (Φ_S) is calculated relative to a standard (Φ_R) using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference standard, respectively.[1]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
A reference standard with a known quantum yield in the same spectral region (e.g., ICG in DMSO, Φ = 0.13)
-
Spectroscopic grade solvent
Procedure:
-
Selection of Reference Standard: Choose a standard that absorbs and emits in a similar wavelength range as the sample.
-
Preparation of Solutions:
-
Prepare stock solutions of both the sample and the reference standard in the same solvent.
-
Prepare a series of dilutions for both the sample and the standard with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the equation mentioned in the principle. If the same solvent is used for both the sample and the standard, the term for the refractive index (n_S²/n_R²) becomes 1.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for determining relative quantum yield and a typical application of NIR dyes in cellular imaging.
Caption: Workflow for Relative Quantum Yield Determination.
Caption: Experimental Workflow for Cellular Imaging with NIR Dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1 [thno.org]
- 4. benchchem.com [benchchem.com]
- 5. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Photostability of NIR-797 Isothiocyanate and Cy7
For Researchers, Scientists, and Drug Development Professionals
The selection of a near-infrared (NIR) fluorescent dye with optimal photostability is critical for the success of imaging experiments, particularly those requiring long-term or repeated measurements. This guide provides a comparative overview of two commonly used NIR dyes: NIR-797 isothiocyanate and Cyanine7 (Cy7). Due to a lack of direct, quantitative head-to-head comparisons in published literature, this guide summarizes available data on their properties and provides a detailed experimental protocol for their direct comparison.
Dye Properties at a Glance
| Property | This compound | Cy7 |
| Excitation Maximum (λex) | ~795 nm[1][2] | ~750 - 756 nm[3][4] |
| Emission Maximum (λem) | ~817 nm[1][2] | ~775 - 779 nm[3][4] |
| Molecular Weight | ~880.14 g/mol | Varies by derivative, e.g., ~627 g/mol [4] |
| Reactive Group | Isothiocyanate | Varies (e.g., NHS ester, Carboxylic acid) |
| Solubility | Soluble in ethanol[5] | Generally requires an organic co-solvent like DMSO or DMF for aqueous solutions, though sulfonated versions have improved water solubility.[6] |
Photostability Comparison
Cy7 is a widely used heptamethine cyanine (B1664457) dye, but it is often noted for its relatively lower photostability compared to other cyanine dyes, such as Cy5.[6][7] Its fluorescence intensity can decrease rapidly upon irradiation.[8] The stability of Cy7 can also be influenced by its environment; for instance, rapid signal loss has been observed in certain serum-free media upon exposure to white light. To mitigate photobleaching, it is recommended to minimize light exposure, use lower excitation power, and consider the use of anti-fade reagents.[6]
This compound is another NIR cyanine dye. While specific photostability metrics for the free dye are scarce, studies involving this compound incorporated into nanoparticles have demonstrated good resistance to photobleaching. For example, one study reported that nanoparticles loaded with this dye retained 86% of their fluorescence after 30 minutes of continuous excitation. This suggests that the core structure of NIR-797 has the potential for good photostability, which may be enhanced when protected from the surrounding environment.
Given the limited direct comparative data, researchers are encouraged to perform their own photostability assessments under their specific experimental conditions.
Experimental Protocol for Photostability Comparison
This protocol outlines a general method for comparing the photostability of this compound and Cy7 using fluorescence microscopy.
Objective: To quantify and compare the rate of photobleaching of this compound and Cy7 under continuous illumination.
Materials:
-
This compound and Cy7 (ensure the reactive groups are comparable or the dyes are conjugated to the same biomolecule if applicable).
-
Appropriate solvent (e.g., DMSO for stock solutions).
-
Phosphate-buffered saline (PBS) or other imaging buffer relevant to the intended application.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A suitable light source (e.g., laser or LED) with adjustable intensity.
-
Filter sets appropriate for the excitation and emission wavelengths of both dyes.
-
A sensitive camera for image acquisition.
-
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound and Cy7 in DMSO.
-
Dilute the stock solutions to the same working concentration in the desired imaging buffer (e.g., PBS). It is crucial to use the same concentration for a fair comparison.
-
Mount a small volume of each dye solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the first dye (e.g., this compound).
-
Set the excitation light intensity to a level that provides a good signal-to-noise ratio without immediately saturating the detector. Crucially, use the exact same light intensity for both dyes.
-
Define the image acquisition parameters (e.g., exposure time, camera gain). These settings should also be kept constant throughout the experiment.
-
-
Image Acquisition (Time-Lapse):
-
Focus on the sample.
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 10-30 seconds).
-
Continue the acquisition until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
Repeat the process for the second dye (Cy7) using the identical microscope settings and acquisition parameters. It is also advisable to acquire images from multiple fields of view for each dye to ensure reproducibility.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI).
-
Subtract the background fluorescence measured from an area with no dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
From the resulting photobleaching curves, you can determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each dye.
-
Experimental Workflow
Caption: Workflow for comparing the photostability of two fluorescent dyes.
References
- 1. NIR-797异硫氰酸酯 suitable for fluorescence, ≥70% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 3. Cyanine7 Dye | AxisPharm [axispharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. NIR-797-isothiocyanate, Near-infrared fluorescent dye (CAS 152111-91-6) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Testing of NIR-797 Isothiocyanate Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NIR-797 isothiocyanate-labeled antibodies with alternative near-infrared (NIR) dyes. Ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data in immunoassays. Off-target binding, or cross-reactivity, can lead to false-positive signals, increased background, and misinterpretation of results. This document offers detailed experimental protocols for assessing cross-reactivity and presents comparative data to inform the selection of the most suitable NIR-labeled antibody for your research needs.
Introduction to NIR Antibody Labeling and Cross-Reactivity
Near-infrared (NIR) fluorescent dyes are widely used for labeling antibodies in various applications, including western blotting, flow cytometry, and in vivo imaging. Their emission wavelengths, typically above 700 nm, offer advantages such as deeper tissue penetration and lower autofluorescence from biological samples.[1] this compound is a cyanine (B1664457) dye that can be covalently conjugated to proteins.[2] However, the conjugation of any fluorophore to an antibody has the potential to alter its binding characteristics and introduce non-specific interactions.
Cross-reactivity occurs when a labeled antibody binds to unintended targets (off-target antigens) in a sample. This can be influenced by the properties of the antibody itself, the nature of the fluorescent dye, and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody. Therefore, rigorous cross-reactivity testing is a critical step in the validation of any fluorescently labeled antibody.
Comparison of this compound with Alternative NIR Dyes
Several NIR dyes are commercially available for antibody labeling, each with distinct properties. The choice of dye can impact not only the signal intensity and photostability but also the potential for non-specific binding. Below is a comparison of this compound with other commonly used NIR dyes.
| Feature | This compound | IRDye 800CW | DyLight 800 | Alexa Fluor 790 |
| Excitation Max (nm) | ~795 | ~774 | ~777 | ~784 |
| Emission Max (nm) | ~817 | ~789 | ~794 | ~814 |
| Reactive Group | Isothiocyanate | NHS Ester | NHS Ester | NHS Ester |
| Reported Brightness | Good | Very Good | Good | Excellent |
| Photostability | Good | Good | Good | Excellent |
| Potential for Cross-Reactivity | Requires empirical testing | Can increase with higher DOL | Generally low, but requires validation[3][4][5] | Generally low, but requires validation |
Note: The potential for cross-reactivity is highly dependent on the specific antibody, the degree of labeling, and the experimental conditions. The information in this table is based on available literature and should be supplemented with application-specific testing.
Experimental Protocols
To ensure the specificity of this compound-labeled antibodies, it is essential to perform robust cross-reactivity testing. The following protocols for dot blot and flow cytometry assays provide reliable methods for assessing off-target binding.
Antibody Labeling with this compound
This protocol describes the covalent conjugation of this compound to an antibody.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing buffers. Adjust the antibody concentration to 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the dissolved this compound. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).
Cross-Reactivity Testing by Dot Blot Assay
The dot blot assay is a simple and effective method for screening the cross-reactivity of a labeled antibody against a panel of potential off-target antigens.
Workflow for Dot Blot Cross-Reactivity Assay
Caption: Workflow for assessing antibody cross-reactivity using a dot blot assay.
Materials:
-
Nitrocellulose or PVDF membrane
-
Target antigen
-
Panel of potential off-target antigens (e.g., structurally related proteins, proteins from other species)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
This compound labeled antibody and comparator NIR-labeled antibodies
-
NIR fluorescence imaging system
Procedure:
-
Antigen Spotting: Spot 1-2 µL of the target antigen and each off-target antigen at various concentrations (e.g., 100 ng, 50 ng, 25 ng) onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Dilute the NIR-797 labeled antibody and comparator NIR-labeled antibodies to their optimal working concentration in blocking buffer. Incubate the membrane with the antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Imaging: Image the membrane using a NIR fluorescence imaging system with the appropriate excitation and emission filters for each dye.
-
Analysis: Quantify the signal intensity for each spot. Compare the signal from the off-target antigens to the signal from the target antigen. A high signal on off-target antigens indicates cross-reactivity.
Cross-Reactivity Testing by Flow Cytometry
Flow cytometry allows for the quantitative assessment of antibody binding to different cell populations, making it a powerful tool for evaluating cross-reactivity.
Workflow for Flow Cytometry Cross-Reactivity Assay
Caption: Workflow for assessing antibody cross-reactivity using flow cytometry.
Materials:
-
Target cell line (expressing the antigen of interest)
-
Off-target cell line (negative for the antigen of interest)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fc receptor blocking solution (e.g., purified IgG from the same species as the cells)
-
This compound labeled antibody and comparator NIR-labeled antibodies
-
Flow cytometer with appropriate laser and filters for NIR detection
Procedure:
-
Cell Preparation: Harvest and wash the target and off-target cells. Resuspend the cells in flow cytometry staining buffer at a concentration of 1x10^6 cells/mL.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature to prevent non-specific binding to Fc receptors.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the NIR-797 labeled antibody and comparator NIR-labeled antibodies at a predetermined optimal concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire data on a flow cytometer equipped with a laser and detectors capable of exciting and measuring fluorescence in the NIR range.
-
Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) for both the target and off-target cell lines. A significant shift in MFI for the off-target cell line indicates cross-reactivity.
Data Presentation and Interpretation
The results of the cross-reactivity testing should be summarized in a clear and concise manner to facilitate comparison between this compound and other NIR dyes.
Dot Blot Data
The data from the dot blot assay can be presented in a table showing the signal-to-noise ratio for each labeled antibody on the target and off-target antigens.
| Labeled Antibody | Target Antigen Signal | Off-Target Antigen 1 Signal | Off-Target Antigen 2 Signal | Signal-to-Noise Ratio (Target/Off-Target 1) |
| Antibody-NIR-797 | (Quantitative Value) | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
| Antibody-IRDye 800CW | (Quantitative Value) | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
| Antibody-DyLight 800 | (Quantitative Value) | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
| Antibody-Alexa Fluor 790 | (Quantitative Value) | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
A higher signal-to-noise ratio indicates greater specificity.
Flow Cytometry Data
Flow cytometry data can be presented as a table comparing the Mean Fluorescence Intensity (MFI) of the target and off-target cell lines for each labeled antibody.
| Labeled Antibody | MFI of Target Cells | MFI of Off-Target Cells | Staining Index ((MFI Target - MFI Off-Target) / (2 x SD Off-Target)) |
| Antibody-NIR-797 | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
| Antibody-IRDye 800CW | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
| Antibody-DyLight 800 | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
| Antibody-Alexa Fluor 790 | (Quantitative Value) | (Quantitative Value) | (Calculated Value) |
A higher staining index indicates better discrimination between the target and off-target populations and thus, lower cross-reactivity.
Conclusion
The selection of a near-infrared dye for antibody labeling requires careful consideration of its potential impact on antibody specificity. While this compound offers a valuable tool for sensitive detection, it is imperative to conduct thorough cross-reactivity testing to ensure the validity of experimental results. By employing standardized protocols such as dot blot and flow cytometry, researchers can objectively compare the performance of NIR-797 labeled antibodies with other alternatives and select the most appropriate reagent for their specific application. The data presented in this guide, in conjunction with user-generated validation data, will empower researchers to make informed decisions and generate high-quality, reproducible results.
References
- 1. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-rabbit IgG (H+L) (DyLight® 800 4X PEG Conjugate) | Cell Signaling Technology [cellsignal.com]
- 4. seracare.com [seracare.com]
- 5. Goat anti-Mouse IgG (H+L) Cross-Adsorbed, DyLight™ 800 (SA5-10176) [thermofisher.com]
A Head-to-Head Comparison of NIR-797 and Other Isothiocyanate Dyes for Bioconjugation
For researchers, scientists, and drug development professionals seeking to label biomolecules with near-infrared (NIR) fluorescent dyes, the selection of the optimal reagent is critical for achieving high sensitivity and specificity in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This guide provides a detailed, head-to-head comparison of NIR-797 isothiocyanate with other commonly used NIR dyes, supported by experimental data and protocols to aid in your selection process.
This comparison focuses on this compound and three other commercially available dyes that operate in a similar spectral window: Cy7 isothiocyanate (Cy7-NCS), Alexa Fluor 790 NHS ester, and IRDye 800CW NHS ester. While Alexa Fluor 790 and IRDye 800CW are primarily available as N-hydroxysuccinimidyl (NHS) esters, their spectral proximity and application overlap with NIR-797 make them relevant alternatives for protein labeling via primary amines.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is largely determined by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. Higher values for both parameters generally translate to a brighter fluorescent signal.
| Dye | Reactive Group | Excitation (λex) (nm) | Emission (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Isothiocyanate | 795[1] | 817[1] | Not specified | Not specified |
| Cy7-NCS | Isothiocyanate | ~750 | ~773 | ~250,000 | ~0.3 |
| Alexa Fluor 790 NHS ester | NHS Ester | 784[2][3][4] | 814[2][3][4] | 260,000 - 270,000[2][3] | Not specified |
| IRDye 800CW NHS ester | NHS Ester | 773[5] | 792[5] | Not specified | Not specified |
Note: Photophysical properties can be influenced by the solvent and conjugation to biomolecules. The values presented here are for the free dyes as reported in the available literature.
Experimental Protocols: Labeling Biomolecules
The following are generalized protocols for the conjugation of isothiocyanate and NHS ester dyes to proteins, such as antibodies. It is crucial to optimize the dye-to-protein molar ratio for each specific application to achieve the desired degree of labeling (DOL) without compromising the biological activity of the protein.
Protocol 1: Protein Labeling with Isothiocyanate Dyes (NIR-797-NCS, Cy7-NCS)
This protocol outlines the basic steps for conjugating isothiocyanate-functionalized dyes to primary amines on a protein.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Isothiocyanate dye (dissolved in anhydrous DMSO or DMF)
-
1 M Sodium Bicarbonate buffer, pH 9.0
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the isothiocyanate dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 9.0 using the sodium bicarbonate buffer.
-
Slowly add the desired molar excess of the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove unconjugated dye by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the initial fractions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
Protocol 2: Protein Labeling with NHS Ester Dyes (Alexa Fluor 790, IRDye 800CW)
This protocol describes the conjugation of NHS ester-functionalized dyes to primary amines on a protein.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
NHS ester dye (dissolved in anhydrous DMSO or DMF)
-
1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.
-
Slowly add the desired molar excess of the dissolved dye to the protein solution while gently stirring. The optimal molar ratio should be determined empirically but a starting point of 10:1 (dye:protein) is common.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column as described in the isothiocyanate protocol.
-
Characterization: Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm and the dye's absorbance maximum.
Visualization of Experimental Workflow and Dye Selection Logic
To further clarify the experimental process and the decision-making involved in selecting a suitable dye, the following diagrams are provided.
Conclusion
References
- 1. This compound fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
- 2. Molecular Probes Alexa Fluor 790 NHS Ester (Succinimidyl Ester) 100 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. IRDye® 800CW, NHS ester (CAS 956579-01-4): R&D Systems [rndsystems.com]
A Comparative Guide to the Brightness of NIR-797 Isothiocyanate Conjugates
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence imaging, the selection of a bright and robust fluorophore is paramount for achieving high sensitivity and clear signal-to-noise ratios. This guide provides an objective comparison of NIR-797 isothiocyanate and its antibody conjugates against common alternatives, supported by photophysical data and detailed experimental protocols for evaluation.
Performance Comparison of NIR Fluorophores
The brightness of a fluorophore is a critical performance metric, determined by its molar extinction coefficient and quantum yield. The following table summarizes the key photophysical properties of this compound and several alternative NIR dyes commonly used for bioconjugation.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound (analog) | ~773-778 | ~792-794 | ~242,000 - 300,000 | ~0.09 - 0.12 | ~21,780 - 36,000 |
| IRDye 800CW | 774 | 789 | 242,000[1] | 0.09 - 0.12[1] | 21,780 - 29,040 |
| Indocyanine Green (ICG) | ~780 | ~805-820[1][2] | ~220,000[3] | ~0.127 (triplet)[3] | ~27,940 |
| Alexa Fluor 790 | 784[4][5][6] | 814[4][5][6] | 270,000[4] | Not specified | Not specified |
| Cy7.5 | ~788[7] | ~808[7] | High | High[7] | Not specified |
Experimental Protocols
To ensure reproducible and comparable results when evaluating the brightness of this compound conjugates, detailed and standardized protocols are essential.
Protocol 1: Conjugation of this compound to Antibodies
This protocol details the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Purified antibody (2 mg/mL in amine-free buffer, e.g., 1X PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching Reagent (1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
-
1X Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add the dissolved this compound at a molar ratio of dye-to-antibody between 10:1 and 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification:
-
Equilibrate a size-exclusion chromatography column with 1X PBS.
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with 1X PBS. The first colored band to elute is the antibody-dye conjugate.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~780 nm).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. An optimal DOL is typically between 2 and 10.
-
Protocol 2: Evaluating the Brightness of Antibody-Dye Conjugates
This protocol describes how to compare the brightness of different antibody-dye conjugates by immunofluorescent staining of target cells and subsequent fluorescence quantification.
Materials:
-
Cells expressing the target antigen
-
Antibody-dye conjugates (e.g., anti-Target-NIR-797, anti-Target-AlternativeDye)
-
Isotype control antibody-dye conjugates
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Wash Buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate for microscopy or suspension for flow cytometry) and culture to the desired confluency.
-
Blocking: Wash the cells with Wash Buffer and then incubate in Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
Antibody Staining:
-
Dilute the antibody-dye conjugates and isotype controls to a predetermined optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibodies for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with Wash Buffer to remove unbound antibodies.
-
Fixation (for microscopy): Fix the cells with the fixative for 15 minutes at room temperature.
-
Mounting (for microscopy): Wash the cells with PBS and mount with a coverslip using a mounting medium.
-
Fluorescence Quantification:
-
Microscopy: Acquire images using identical settings (exposure time, gain, laser power) for all samples. Measure the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and detectors. Record the mean fluorescence intensity (MFI) of the positive cell population.
-
-
Data Analysis: Compare the mean fluorescence intensity of cells stained with the NIR-797 conjugate to those stained with alternative dye conjugates. Subtract the background fluorescence from the isotype control for each dye.
Visual Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for antibody conjugation with this compound.
Caption: Workflow for evaluating the brightness of antibody-dye conjugates.
References
- 1. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Panel Builder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
Benchmarking NIR-797 Isothiocyanate: A Comparative Performance Guide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NIR-797 isothiocyanate's performance in various tissues, offering insights for its application in pre-clinical research and drug development. While direct quantitative data for the free dye is limited in publicly available literature, this document summarizes key findings from studies utilizing this compound in various formulations and provides a framework for standardized evaluation against other common near-infrared (NIR) dyes.
Performance Overview and Comparison with Alternatives
This compound is a cyanine (B1664457) dye that absorbs and emits light in the near-infrared spectrum, a window where biological tissues have minimal absorption and autofluorescence, allowing for deep tissue imaging.[1] Its isothiocyanate group enables covalent conjugation to primary amines on proteins and other biomolecules, making it a versatile tool for targeted imaging applications.
For context, a comparison with other widely used NIR dyes, Indocyanine Green (ICG) and IRDye 800CW, is presented below.
| Property | This compound | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Max (nm) | ~795 | ~780 | ~774 |
| Emission Max (nm) | ~814[2] | ~810 | ~789 |
| Reactive Group | Isothiocyanate (Amine-reactive) | N/A (non-covalent binding to proteins) | N-hydroxysuccinimide (NHS) ester (Amine-reactive) |
| Key Features | Suitable for covalent labeling of proteins and nanoparticles. | FDA-approved for clinical use; binds non-covalently to plasma proteins.[1] | High quantum yield and photostability; widely used in pre-clinical imaging.[3][4] |
| Reported Applications | In vivo imaging of tumors and biodistribution studies when conjugated to nanoparticles.[2] | Clinical imaging of perfusion, and lymphatic mapping. | Pre-clinical targeted imaging of tumors and other tissues.[3] |
Tissue-Specific Performance and Biodistribution of this compound Formulations
| Formulation | Animal Model | Key Tissues Analyzed | Summary of Findings |
| Folate-Albumin Magnetic Nanospheres | Subcutaneous KB xenograft mouse model | Tumor, Liver, Spleen, Kidney, Lung, Heart | Demonstrated tumor-specific accumulation with long retention time (over 3 days) in the tumor. FA-modification improved tumor-targeting capability.[2] |
| Crosslinked CS-PMMA:PVA-PMMA Nanoparticles | Hsd:ICR mice | Brain, Liver, Spleen, Kidneys, Lungs | Intranasal administration showed potential for brain delivery, bypassing the blood-brain barrier. Intravenous administration resulted in accumulation in the liver, spleen, and kidneys. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol is a general guideline adapted from protocols for other isothiocyanate dyes and should be optimized for specific proteins and applications.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dialyze the protein against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to ensure the optimal pH for the conjugation reaction and to remove any amine-containing substances.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the desired amount of the this compound stock solution to the protein solution while gently stirring. A starting point for optimization is a 10:1 to 20:1 molar excess of dye to protein.
-
Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the conjugated protein, which will elute first.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797). The molar extinction coefficient of the specific dye batch should be used for accurate calculations.
-
In Vivo and Ex Vivo Fluorescence Imaging
Animal Models and Administration:
-
Select an appropriate animal model based on the research question.
-
Administer the this compound conjugate via the desired route (e.g., intravenous, intraperitoneal, intranasal). The dose will depend on the brightness of the conjugate and the sensitivity of the imaging system.
In Vivo Imaging:
-
Anesthetize the animal and place it in a small animal in vivo imaging system equipped for NIR fluorescence imaging.
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an appropriate excitation source (e.g., ~780 nm laser or filtered white light) and an emission filter that captures the fluorescence of NIR-797 (~820 nm long-pass).
Ex Vivo Imaging and Biodistribution Analysis:
-
At the end of the in vivo imaging study, euthanize the animal.
-
Dissect the organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, brain).
-
Arrange the tissues in the imaging system and acquire fluorescence images.
-
Quantify the average fluorescence intensity for each organ/tissue using the imaging software's region of interest (ROI) analysis tools.
-
Normalize the fluorescence signal to the exposure time and the area of the ROI. The data can be expressed as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is used.
Signal-to-Noise Ratio (SNR) Calculation
A high signal-to-noise ratio is crucial for sensitive detection. SNR can be calculated as follows:
SNR = (Mean Intensity of Signal ROI) / (Standard Deviation of Background ROI)
-
Signal ROI: A region of interest drawn within the tissue or area where the fluorescent signal is expected.
-
Background ROI: A region of interest drawn in an area with no apparent fluorescent signal, such as a non-target tissue or an area outside the animal.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for benchmarking the performance of this compound in different tissues.
Disclaimer: The information provided in this guide is for research purposes only. The performance of this compound will vary depending on the specific application, conjugation strategy, and experimental conditions. It is essential to perform rigorous validation and optimization for each new conjugate and experimental setup.
References
- 1. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of NIR-797 Isothiocyanate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of NIR-797 isothiocyanate, a near-infrared fluorescent dye.
This compound requires careful handling throughout its lifecycle, from initial use to final disposal. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is a combustible solid and can cause skin, eye, and respiratory irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
Quantitative Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 152111-91-6 | |
| Molecular Formula | C45H50N3NaO6S4 | |
| Molecular Weight | 880.14 g/mol | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C | |
| Storage Class | 11 (Combustible Solids) | |
| Fluorescence | λex 795 nm; λem 817 nm |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash receptacles.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Any unwanted this compound, including expired material, contaminated consumables (e.g., pipette tips, weighing paper), and grossly contaminated PPE, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes, when mixed, can lead to dangerous reactions.
Step 2: Waste Collection and Containment
-
Use a Designated Container: Collect all solid waste contaminated with this compound in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top lid is recommended.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Keep the Container Closed: The waste container should remain tightly closed at all times, except when adding waste.
Step 3: On-site Storage
-
Store in a Safe Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in the event of a leak.
-
Maintain Good Housekeeping: Ensure the storage area is clean, and incompatible chemicals are properly segregated.
Step 4: Final Disposal
-
Contact Your EHS Office: The disposal of this compound must be managed by a licensed hazardous waste disposal contractor. Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.
-
Schedule a Pickup: Follow your institution's protocol to request a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
Experimental Protocols
This document provides procedural guidance for the disposal of this compound. For experimental protocols involving the use of this compound, please refer to the specific documentation accompanying the product or relevant scientific literature.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling NIR-797 Isothiocyanate
For researchers, scientists, and drug development professionals, the safe handling and disposal of NIR-797 isothiocyanate is paramount for ensuring laboratory safety, experimental integrity, and regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your critical work with this near-infrared fluorescent dye.
This compound is a valuable tool in various research applications due to its fluorescent properties. However, like all isothiocyanates, it requires careful handling to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and summarizes key safety data to empower you to work safely and effectively.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following equipment is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A full-face shield must be worn over the goggles when there is a risk of splashing or when handling the powder. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double-gloving is a best practice. It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | N95 Respirator or equivalent | An N95-rated respirator or higher should be worn when handling the solid powder to prevent inhalation of fine particles. All weighing and solution preparation of the powder should be conducted in a certified chemical fume hood.[1] |
Quantitative Safety Data
While specific quantitative safety data for this compound is limited, information for related isothiocyanate compounds provides a basis for safe handling practices.
Glove Compatibility and Breakthrough Time (Estimated)
There is no specific breakthrough time data available for this compound. The following table provides general guidance for nitrile gloves with similar chemical classes. It is imperative to treat this as an estimate and to change gloves immediately upon any suspected contact.
| Glove Material | Chemical Class (analogy) | Breakthrough Time (minutes) | Recommendation |
| Nitrile | General Isothiocyanates | > 480 (for many) | Recommended for splash protection. Not for prolonged immersion. |
| Latex | General Isothiocyanates | Variable, often poor | Not Recommended |
Occupational Exposure Limits (OELs)
No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, it is critical to handle this compound with the assumption that it is potent and to minimize all potential routes of exposure.
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risks associated with this compound. The following protocols provide step-by-step guidance for safe handling and disposal.
Protocol for Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials, including PPE, before beginning work.
-
-
Weighing and Solution Preparation (Solid Form):
-
Perform all weighing of the powdered this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing paper or a container to minimize dispersal of the powder.
-
When dissolving the powder, add the solvent slowly to the solid to prevent splashing. Non-sulfonated cyanine (B1664457) dyes, like many forms of NIR-797, may require an organic co-solvent such as DMF or DMSO for dissolution before being added to aqueous buffers.[2]
-
-
Handling of Solutions:
-
Clearly label all solutions containing this compound with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Keep containers tightly sealed when not in use to prevent evaporation and potential exposure.
-
-
Post-Handling Procedures:
-
Decontaminate all work surfaces, equipment, and glassware that have come into contact with this compound. A suitable decontamination solution is 70% ethanol (B145695) followed by distilled water.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Protocol for Disposal of this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, weighing paper, and any unused solid this compound, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Neutralization (for Isothiocyanate Moiety):
-
For labs equipped for chemical neutralization, the isothiocyanate group can be rendered less reactive by converting it to a thiourea (B124793) derivative. This should only be performed by trained personnel in a chemical fume hood.
-
Procedure: To the isothiocyanate waste solution, add a primary or secondary amine (e.g., an excess of a simple amine like butylamine) and stir at room temperature for several hours. This reaction converts the isothiocyanate to a more stable thiourea. The resulting solution should still be disposed of as hazardous chemical waste.
-
Caution: Never use bleach (sodium hypochlorite) to neutralize isothiocyanate waste, as this can generate toxic gases.[3]
-
-
Final Disposal:
-
Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
